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  • Product: (E)-4-bromobut-2-en-1-ol
  • CAS: 113661-09-9

Core Science & Biosynthesis

Foundational

Introduction: The Strategic Value of a Trifunctional Synthon

An In-Depth Technical Guide to (E)-4-bromobut-2-en-1-ol: Properties, Reactivity, and Applications In the landscape of modern organic synthesis and drug development, the efficiency of molecular construction is paramount....

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (E)-4-bromobut-2-en-1-ol: Properties, Reactivity, and Applications

In the landscape of modern organic synthesis and drug development, the efficiency of molecular construction is paramount. Chemists seek versatile building blocks—synthons—that offer multiple points for chemical modification, enabling the rapid assembly of complex molecular architectures. (E)-4-bromobut-2-en-1-ol is a prime exemplar of such a synthon. Possessing three distinct and strategically positioned functional groups—a primary allylic alcohol, a trans-configured double bond, and a primary allylic bromide—this molecule provides a rich platform for a diverse array of chemical transformations. Its utility lies in the differential reactivity of these groups, which can be addressed selectively to build molecular complexity in a controlled, stepwise manner. This guide offers an in-depth exploration of the physicochemical properties, spectroscopic profile, and chemical reactivity of (E)-4-bromobut-2-en-1-ol, providing researchers, scientists, and drug development professionals with the technical insights required to harness its full synthetic potential.

Part 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application. This section delineates the identity, physical characteristics, and spectroscopic signature of (E)-4-bromobut-2-en-1-ol.

Identity and Nomenclature

The compound is systematically named according to IUPAC rules, which provides an unambiguous structural description. Key identifiers are summarized below.

IdentifierValue
IUPAC Name (E)-4-bromobut-2-en-1-ol[1]
CAS Number 113661-09-9[1][2][3]
Molecular Formula C₄H₇BrO[1][2][4]
Molecular Weight 151.00 g/mol [1][3][4]
Synonyms (2E)-4-Bromo-2-buten-1-ol, trans-4-bromo-2-buten-1-ol[1][2]
InChI Key PTRKJGCSYLKEIK-OWOJBTEDSA-N[1]
Canonical SMILES C(/C=C/CBr)O[1]
Physical Properties

The physical state and properties of (E)-4-bromobut-2-en-1-ol dictate its handling, storage, and reaction conditions. While some properties are experimentally determined, others are reliably predicted through computational models.

PropertyValue / Description
Appearance Expected to be a liquid at room temperature.
Boiling Point 205.5 ± 28.0 °C (Predicted)[5]
pKa 13.98 ± 0.10 (Predicted)[2]
Solubility The presence of the hydroxyl group imparts polarity, suggesting miscibility with polar organic solvents like ethanol, methanol, and THF, and some solubility in water.
Storage Recommended storage under an inert atmosphere at 2-8°C to prevent degradation.[3]
Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the structure and purity of the compound. Below are the predicted spectroscopic signatures based on its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. The predicted spectra are a consequence of the distinct electronic environments of each nucleus.

Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 5.8-6.0m2HH-2, H-3 (-CH=CH-)Olefinic protons are highly deshielded. Complex multiplicity due to vicinal and allylic coupling.
~ 4.1-4.2d2HH-1 (-CH₂OH)Allylic to the double bond and attached to an electronegative oxygen atom.
~ 3.9-4.0d2HH-4 (-CH₂Br)Allylic to the double bond and attached to the highly electronegative bromine atom.
~ 1.5-2.5br s1H-OHThe chemical shift is variable and depends on concentration and solvent. The signal is often broad.

Predicted ¹³C NMR Data (Solvent: CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~ 130-135C-2, C-3sp² hybridized carbons of the alkene.
~ 62-65C-1 (-CH₂OH)sp³ carbon attached to oxygen.
~ 30-35C-4 (-CH₂Br)sp³ carbon attached to bromine.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~ 3200-3600 (broad)O-H stretchAlcohol
~ 3010-3100 (medium)C-H stretchAlkene (=C-H)
~ 2850-2960 (medium)C-H stretchAlkane (-C-H)
~ 1650-1680 (weak)C=C stretchAlkene
~ 960-975 (strong)=C-H bendtrans-Alkene (out-of-plane)
~ 1000-1260 (strong)C-O stretchPrimary Alcohol
~ 515-690 (strong)C-Br stretchAlkyl Bromide

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern, confirming the elemental composition.

Predicted Mass Spectrometry Fragmentation

m/z ValueFragmentNotes
150 / 152[M]⁺Molecular ion peak. The characteristic ~1:1 ratio of the two peaks is due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
132 / 134[M - H₂O]⁺Loss of a water molecule from the alcohol.
71[M - Br]⁺Loss of a bromine radical.
53[C₄H₅]⁺Further fragmentation.

Part 2: Chemical Reactivity and Synthetic Utility

The synthetic power of (E)-4-bromobut-2-en-1-ol stems from the targeted reactivity of its three functional groups. Strategic manipulation allows for its incorporation into a wide range of molecular scaffolds.

Causality of Reactivity: An Interplay of Functional Groups

The molecule's reactivity is governed by the electronic and steric properties of its functional groups.

  • Electrophilic Center: The carbon atom bearing the bromine (C4) is a primary electrophilic site. As an allylic bromide, the C-Br bond is activated towards nucleophilic attack due to the stabilization of the transition state by the adjacent π-system.

  • Nucleophilic Center: The oxygen atom of the primary alcohol is nucleophilic and can engage in reactions with various electrophiles.

  • Alkene Reactivity: The double bond can participate in addition reactions, although this pathway is generally less favorable compared to reactions at the more labile allylic bromide and alcohol sites.

G cluster_molecule (E)-4-bromobut-2-en-1-ol cluster_reactivity Reactive Sites mol HO-CH₂-CH=CH-CH₂-Br Nuc Nucleophilic Attack (e.g., Etherification, Esterification) Nuc->mol Alcohol (-OH) Elec Electrophilic Attack (SN2 Substitution) Elec->mol Allylic Bromide (-CH₂Br) Add Addition Reactions (e.g., Epoxidation) Add->mol Alkene (-CH=CH-)

Caption: Reactivity map of (E)-4-bromobut-2-en-1-ol.

Core Reaction: Nucleophilic Substitution at the Allylic Bromide

The most common transformation is the substitution of the bromide, which is an excellent leaving group. This typically proceeds via an Sₙ2 mechanism.

SN2_Mechanism reactant Nu:⁻ + HO-CH₂-CH=CH-CH₂-Br ts [Nu---CH₂(CH=CHCH₂OH)---Br]⁻ reactant->ts Backside Attack product Nu-CH₂-CH=CH-CH₂-OH + Br⁻ ts->product Leaving Group Departure

Caption: Generalized Sₙ2 mechanism at the allylic bromide center.

Experimental Protocol: General Sₙ2 Reaction with a Phenolic Nucleophile

This protocol describes a typical procedure for the O-alkylation of a phenol, a common step in the synthesis of bioactive molecules.

  • Reagent Preparation: In a flame-dried, round-bottom flask under an argon atmosphere, dissolve the phenol (1.0 eq.) and potassium carbonate (K₂CO₃, 2.0 eq.) in anhydrous dimethylformamide (DMF).

  • Addition of Alkylating Agent: Add (E)-4-bromobut-2-en-1-ol (1.1 eq.) to the stirred suspension at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to 60°C. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting phenol is consumed.

  • Workup: Cool the reaction to room temperature and pour it into cold water. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality: K₂CO₃ is a mild base used to deprotonate the phenol, generating the more nucleophilic phenoxide in situ. DMF is a polar aprotic solvent that effectively solvates the potassium cation, leaving the phenoxide anion free to act as a nucleophile, thus accelerating the Sₙ2 reaction.

Selective Modification via Protection-Deprotection Strategies

To perform reactions at the bromide without interference from the nucleophilic alcohol, the hydroxyl group must first be protected.

Protection_Strategy start (E)-4-bromobut-2-en-1-ol protect Protect Alcohol (e.g., TBSCl, Imidazole) start->protect protected_mol TBDSO-CH₂-CH=CH-CH₂-Br protect->protected_mol react Sₙ2 Reaction (Nu:⁻) protected_mol->react substituted_mol TBDSO-CH₂-CH=CH-CH₂-Nu react->substituted_mol deprotect Deprotect Alcohol (e.g., TBAF) substituted_mol->deprotect final_product HO-CH₂-CH=CH-CH₂-Nu deprotect->final_product

Caption: Workflow for selective substitution via alcohol protection.

Experimental Protocol: Silyl Ether Protection of the Alcohol

  • Setup: Dissolve (E)-4-bromobut-2-en-1-ol (1.0 eq.) in anhydrous dichloromethane (DCM) in a flask under argon.

  • Addition of Reagents: Add imidazole (1.5 eq.) followed by tert-butyldimethylsilyl chloride (TBDMSCl or TBSCl, 1.2 eq.) portion-wise at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quenching and Workup: Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃). Separate the layers and extract the aqueous phase with DCM.

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. The resulting protected compound can often be used in the next step without further purification.

Causality: Imidazole acts as a base to activate the alcohol and also as a catalyst. The bulky TBDMS group forms a stable silyl ether that is robust to many reaction conditions but can be selectively removed later using a fluoride source like tetrabutylammonium fluoride (TBAF).

Part 3: Synthesis and Safe Handling

The accessibility and safe handling of (E)-4-bromobut-2-en-1-ol are practical considerations for its use in the laboratory.

A Plausible Synthetic Route: Reduction of an α,β-Unsaturated Ester

A common method for preparing primary allylic alcohols is the selective reduction of the corresponding ester.

Synthesis start (E)-Ethyl 4-bromobut-2-enoate reagent DIBAL-H Toluene, -78 °C start->reagent product (E)-4-bromobut-2-en-1-ol reagent->product

Caption: Synthesis of (E)-4-bromobut-2-en-1-ol via ester reduction.

Experimental Protocol: DIBAL-H Reduction

  • Setup: Dissolve (E)-ethyl 4-bromobut-2-enoate (1.0 eq.) in anhydrous toluene in a flame-dried, three-neck flask equipped with a thermometer under an argon atmosphere.

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Addition of Reducing Agent: Add diisobutylaluminium hydride (DIBAL-H, 2.2 eq., typically 1.0 M in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed -70°C.

  • Reaction: Stir the mixture at -78°C for 2 hours.

  • Quenching: Quench the reaction by the slow, dropwise addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

  • Workup: Allow the mixture to warm to room temperature and stir vigorously until two clear layers form. Separate the layers and extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate to yield the target alcohol. Purify further by chromatography if necessary.

Causality: DIBAL-H is a powerful reducing agent that can reduce esters to primary alcohols. Performing the reaction at low temperature (-78°C) is critical to prevent over-reduction and side reactions, preserving the alkene and the allylic bromide functionalities.

Safety and Handling

(E)-4-bromobut-2-en-1-ol is a reactive chemical and must be handled with appropriate safety precautions.

Hazard InformationDetails
GHS Pictograms Corrosive, Harmful
Signal Word Danger[3]
Hazard Statements H302: Harmful if swallowed. H314: Causes severe skin burns and eye damage.[3]
UN Number 3265[3]
Hazard Class 8 (Corrosive)[3]

Handling Recommendations:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere.[3]

Conclusion

(E)-4-bromobut-2-en-1-ol is a highly valuable and versatile building block for organic synthesis. Its trifunctional nature allows for a wide range of selective transformations, making it an ideal starting point for the construction of complex target molecules in pharmaceutical and materials science research. A firm grasp of its physicochemical properties, spectroscopic signatures, and distinct reactivity profile, as detailed in this guide, is essential for any scientist aiming to leverage this potent synthon to its full potential.

References

  • PubChem. (E)-4-bromobut-2-en-1-ol. National Center for Biotechnology Information. [Link]

  • Samagra. Haloalkanes and Haloarenes. [Link]

  • PubChem. 4-Bromobut-2-EN-1-OL. National Center for Biotechnology Information. [Link]

  • ChemBK. (E)-4-Bromo-2-butene. [Link]

  • YouTube. Naming Haloalkenes Revision - 4-bromobut-1-ene. [Link]

  • PubChem. (E)-4-bromo-2-methylbut-2-en-1-ol. National Center for Biotechnology Information. [Link]

  • Chemsrc. (E)-(4-bromobut-2-en-1-yl)benzene. [Link]

  • PubChem. 2-Bromobut-2-en-1-ol. National Center for Biotechnology Information. [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of 2-bromobutane. [Link]

Sources

Exploratory

Stability and Storage of (E)-4-bromobut-2-en-1-ol: A Technical Guide

This guide provides an in-depth analysis of the stability and optimal storage conditions for (E)-4-bromobut-2-en-1-ol, a critical building block in organic synthesis. Addressed to researchers, scientists, and professiona...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the stability and optimal storage conditions for (E)-4-bromobut-2-en-1-ol, a critical building block in organic synthesis. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes chemical principles with practical, field-proven insights to ensure the integrity and longevity of this valuable reagent.

Chemical Profile and Intrinsic Reactivity of (E)-4-bromobut-2-en-1-ol

(E)-4-bromobut-2-en-1-ol is a bifunctional molecule featuring both a primary allylic alcohol and a primary allylic bromide. This unique combination of functional groups dictates its reactivity and inherent stability challenges.

PropertyValueSource
Molecular Formula C₄H₇BrO
Molecular Weight 151.00 g/mol
Appearance Not specified, likely a liquidInferred from related compounds
Boiling Point Not available
Solubility Not specified, likely soluble in organic solventsInferred from structure

The presence of the allylic bromide makes the molecule susceptible to nucleophilic substitution reactions, both SN2 and SN1, due to the stabilization of the resulting allylic carbocation. The allylic alcohol functionality can undergo oxidation to the corresponding aldehyde or carboxylic acid. Furthermore, the double bond is susceptible to addition reactions.

Key Factors Influencing the Stability of (E)-4-bromobut-2-en-1-ol

The long-term stability of (E)-4-bromobut-2-en-1-ol is contingent on the stringent control of several environmental factors.

Temperature

Elevated temperatures can significantly accelerate decomposition. As a general principle for organic molecules, reaction rates, including degradation pathways, increase with temperature. For allylic halides, higher temperatures can promote elimination reactions and rearrangements.

Light

Exposure to light, particularly UV radiation, can initiate free-radical chain reactions. The carbon-bromine bond is susceptible to homolytic cleavage, leading to the formation of bromine and allylic radicals. These highly reactive species can then participate in a cascade of reactions, including polymerization and the formation of various byproducts.

Air (Oxygen)

The allylic C-H bonds in (E)-4-bromobut-2-en-1-ol are activated and susceptible to autoxidation in the presence of oxygen. This process, often initiated by light or trace metal impurities, can lead to the formation of hydroperoxides, which can further decompose into aldehydes, ketones, and other degradation products. The primary alcohol is also prone to oxidation to form the corresponding aldehyde or carboxylic acid.

Moisture

The presence of water introduces the risk of hydrolysis. The allylic bromide can undergo nucleophilic substitution with water to yield but-2-ene-1,4-diol. This reaction can be catalyzed by acidic or basic impurities.

pH and Chemical Incompatibilities

(E)-4-bromobut-2-en-1-ol is sensitive to both acidic and basic conditions.

  • Acids: Can catalyze the hydrolysis of the allylic bromide and may also promote rearrangement and elimination reactions.

  • Bases: Can deprotonate the hydroxyl group, forming an alkoxide that could potentially participate in intramolecular reactions. Strong bases can also promote elimination of HBr.

  • Nucleophiles: The allylic bromide is a reactive electrophile and will react with a wide range of nucleophiles.

  • Oxidizing Agents: Will readily oxidize the primary alcohol.

  • Reducing Agents: Can reduce the allylic bromide.

Recommended Storage and Handling Protocols

To mitigate the risks of degradation and ensure the long-term integrity of (E)-4-bromobut-2-en-1-ol, the following storage and handling procedures are recommended.

Optimal Storage Conditions

Based on supplier recommendations and general principles for storing reactive allylic compounds, the following conditions are advised:

ParameterRecommendationRationale
Temperature 2-8°C Minimizes the rate of thermal degradation and side reactions.
Atmosphere Inert (Argon or Nitrogen) Prevents oxidation and degradation reactions involving atmospheric oxygen.
Light Amber or opaque containers Protects the compound from photodegradation.
Container Tightly sealed, clean, and dry glass vessel Prevents contamination with moisture and other reactive substances.

A supplier of (E)-4-bromobut-2-en-1-ol recommends storage in an inert atmosphere at 2-8°C.

Safe Handling Practices

Given the potential hazards associated with allylic bromides, appropriate safety measures are imperative. While a specific Safety Data Sheet (SDS) for (E)-4-bromobut-2-en-1-ol was not found, the hazards can be inferred from structurally similar compounds.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any vapors.

  • Spills: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed container for disposal. Avoid contact with skin and eyes.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Monitoring Stability and Purity Assessment

Regular assessment of the purity of (E)-4-bromobut-2-en-1-ol is crucial, especially for long-term storage or before use in sensitive applications.

Analytical Methods for Purity Determination

Several analytical techniques can be employed to assess the purity and identify potential degradation products.

TechniquePurpose
Gas Chromatography-Mass Spectrometry (GC-MS) To separate volatile impurities and identify them based on their mass spectra.
High-Performance Liquid Chromatography (HPLC) To quantify the purity of the compound and detect non-volatile impurities. A reverse-phase C18 column with a UV detector is a suitable starting point.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To confirm the structure of the compound and identify impurities by their characteristic signals.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the presence of key functional groups and detect the formation of new ones, such as carbonyls from oxidation.
Experimental Protocol: Purity Assessment by GC-MS

This protocol provides a general framework for the analysis of (E)-4-bromobut-2-en-1-ol purity. Method optimization may be required.

  • Sample Preparation: Prepare a dilute solution of (E)-4-bromobut-2-en-1-ol (e.g., 1 mg/mL) in a suitable volatile solvent such as dichloromethane or ethyl acetate.

  • GC-MS Parameters:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250°C.

    • Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to elute all components.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Electron Ionization (EI) at 70 eV.

  • Data Analysis: Identify the peak corresponding to (E)-4-bromobut-2-en-1-ol based on its retention time and mass spectrum. Integrate all peaks to determine the relative purity. Analyze the mass spectra of any impurity peaks to aid in their identification.

Potential Degradation Pathways

Understanding the potential degradation pathways is essential for troubleshooting and for developing robust experimental protocols.

G main (E)-4-bromobut-2-en-1-ol hydrolysis Hydrolysis (But-2-ene-1,4-diol) main->hydrolysis H₂O oxidation Oxidation ((E)-4-bromobut-2-enal) main->oxidation [O] rearrangement Allylic Rearrangement (3-bromo-but-3-en-1-ol) main->rearrangement Acid/Heat elimination Elimination (Buta-1,3-dien-1-ol) main->elimination Base polymerization Polymerization main->polymerization Radicals/Heat G cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Time Points cluster_3 Analysis A Aliquot (E)-4-bromobut-2-en-1-ol B Temperature (e.g., 40°C, 60°C) A->B C Light (UV/Vis) A->C D Air (Oxygen) A->D E Moisture (High Humidity) A->E F T = 0, 1, 2, 4 weeks B->F C->F D->F E->F G Purity Assessment (GC-MS, HPLC) F->G H Degradant Identification G->H

Caption: Experimental workflow for a comprehensive stability study.

Conclusion

The stability of (E)-4-bromobut-2-en-1-ol is intrinsically linked to its bifunctional nature as an allylic alcohol and bromide. Degradation can occur through several pathways, including hydrolysis, oxidation, rearrangement, and polymerization. To ensure its integrity, it is imperative to store the compound at 2-8°C under an inert atmosphere and protected from light . Adherence to these protocols, coupled with regular purity assessments using appropriate analytical methods, will guarantee the reliability of this versatile reagent in research and development endeavors.

References

  • PubChem. (E)-4-bromobut-2-en-1-ol. National Center for Biotechnology Information. [Link]

Foundational

CAS number and synonyms for (E)-4-bromobut-2-en-1-ol

An In-depth Technical Guide to (E)-4-Bromobut-2-en-1-ol: Synthesis, Characterization, and Synthetic Utility Authored by: A Senior Application Scientist Abstract (E)-4-bromobut-2-en-1-ol is a bifunctional C4 building bloc...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (E)-4-Bromobut-2-en-1-ol: Synthesis, Characterization, and Synthetic Utility

Authored by: A Senior Application Scientist

Abstract

(E)-4-bromobut-2-en-1-ol is a bifunctional C4 building block of significant interest to researchers in synthetic organic chemistry and drug development. Possessing both a primary allylic alcohol and a primary allylic bromide, this reagent offers two distinct points for chemical modification, enabling the stereocontrolled construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, a robust proposed protocol for its synthesis and purification, expected analytical characterization, and a detailed exploration of its reactivity and synthetic potential, grounded in established mechanistic principles.

Core Compound Identity and Physicochemical Properties

(E)-4-bromobut-2-en-1-ol is an organic compound featuring a four-carbon chain with a trans (E) double bond between C2 and C3. A primary alcohol functional group is located at C1, and a bromine atom is at C4. This arrangement makes it a valuable intermediate for introducing a functionalized four-carbon unit in synthesis.[1]

Identifiers and Synonyms
  • CAS Number : 113661-09-9[2][3]

  • Molecular Formula : C₄H₇BrO[2]

  • Molecular Weight : 151.00 g/mol [2][4]

  • Common Synonyms : (2E)-4-Bromo-2-buten-1-ol, (E)-4-Bromo-2-buten-1-ol, trans-4-bromo-2-buten-1-ol[3]

  • IUPAC Name : (2E)-4-bromobut-2-en-1-ol[4]

Physicochemical Data

The following table summarizes key computed physicochemical properties. Experimental data is not widely published; therefore, these values, sourced from computational models, serve as a reliable guide for experimental design.

PropertyValueSource
Molecular Weight151.00 g/mol PubChem[4]
XLogP3 (Lipophilicity)0.6PubChem[4]
Hydrogen Bond Donors1PubChem[4]
Hydrogen Bond Acceptors1PubChem[4]
Rotatable Bond Count2PubChem[4]
Topological Polar Surface Area20.2 ŲPubChem[4]
pKa (Predicted)13.98 ± 0.10Guidechem[3]

Synthesis and Purification Protocol

While (E)-4-bromobut-2-en-1-ol is commercially available, an in-house synthesis may be required. A highly plausible and efficient route is the selective monobromination of the commercially available (E)-But-2-ene-1,4-diol. The following protocol is based on well-established procedures for the conversion of primary alcohols to bromides using phosphorus tribromide (PBr₃), a method known for its efficacy and SN2-type mechanism that is well-suited for primary alcohols.[5]

Proposed Synthesis: Selective Monobromination of (E)-But-2-ene-1,4-diol

The core challenge of this synthesis is achieving mono-substitution. By using a slight sub-stoichiometric amount of PBr₃ relative to the diol starting material, the formation of the undesired 1,4-dibromo-2-butene byproduct can be minimized. Pyridine is used to neutralize the HBr byproduct generated during the reaction.

G cluster_0 Synthesis Workflow SM (E)-But-2-ene-1,4-diol in Anhydrous Et₂O Reaction Reaction Flask 0 °C to RT, 2-3h SM->Reaction Reagents PBr₃ (0.35 eq) Pyridine (0.4 eq) Reagents->Reaction Slow addition Quench Aqueous Quench (sat. NaHCO₃) Reaction->Quench Post-reaction Extraction Liquid-Liquid Extraction (EtOAc) Quench->Extraction Drying Dry Organic Layer (Na₂SO₄) Extraction->Drying Purification Silica Gel Chromatography Drying->Purification Product (E)-4-bromobut-2-en-1-ol Purification->Product

Caption: Proposed workflow for the synthesis of (E)-4-bromobut-2-en-1-ol.

Step-by-Step Experimental Protocol

Materials:

  • (E)-But-2-ene-1,4-diol (1.0 eq)

  • Phosphorus tribromide (PBr₃) (0.35 eq)

  • Anhydrous Pyridine (0.4 eq)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add (E)-but-2-ene-1,4-diol (1.0 eq) and anhydrous pyridine (0.4 eq). Dissolve the solids in anhydrous diethyl ether (approx. 0.2 M concentration).

  • Reagent Addition: Cool the flask to 0 °C in an ice bath. Add a solution of PBr₃ (0.35 eq) in anhydrous diethyl ether dropwise via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting diol.

  • Quenching: Once the reaction is deemed complete, cool the flask back to 0 °C and slowly quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the solvent in vacuo. The resulting crude oil contains the desired product, unreacted starting material, and the dibromo byproduct. Purify this mixture using flash column chromatography on silica gel, typically with a hexane/ethyl acetate gradient, to isolate the pure (E)-4-bromobut-2-en-1-ol.

Analytical Characterization

Proper characterization is essential to confirm the structure and purity of the synthesized product. Below are the expected spectroscopic data based on the compound's structure.

Expected NMR Spectroscopic Data
Nucleus Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
¹H NMR ~5.9-6.1dddJ ≈ 15 (trans), 5, 1.5H2 or H3 (alkene)
~5.8-6.0dddJ ≈ 15 (trans), 6, 1.5H3 or H2 (alkene)
~4.1-4.2ddJ ≈ 5, 1.5H1 (-CH₂OH)
~3.9-4.0dJ ≈ 6H4 (-CH₂Br)
~1.5-2.0br s-OH
¹³C NMR ~132-135C2 or C3
~128-131C3 or C2
~62-64C1 (-CH₂OH)
~32-34C4 (-CH₂Br)

Causality Behind Predictions:

  • ¹H NMR: The olefinic protons (H2, H3) are expected in the 5.8-6.1 ppm range, with a large coupling constant (~15 Hz) confirming the trans geometry. The protons of the alcohol-bearing methylene group (H1) are deshielded by the adjacent oxygen and double bond. The protons of the bromine-bearing methylene group (H4) are also deshielded.

  • ¹³C NMR: Four distinct signals are expected. The two sp² carbons of the alkene will appear between 128-135 ppm. The carbon attached to the electronegative oxygen (C1) will be around 62-64 ppm, while the carbon attached to the less electronegative but still withdrawing bromine (C4) will be further upfield, around 32-34 ppm.[6]

Expected Mass Spectrometry and IR Data
  • Mass Spectrometry (EI): The mass spectrum should show a characteristic isotopic pattern for a single bromine atom, with two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity at m/z 150 and 152. Common fragmentation patterns would include the loss of Br (m/z 71) and H₂O (m/z 132/134).

  • Infrared (IR) Spectroscopy: Key signals would include a broad O-H stretch around 3300-3400 cm⁻¹, a C-O stretch around 1050 cm⁻¹, a C-Br stretch around 600-700 cm⁻¹, and a characteristic trans-alkene C-H bend around 965-975 cm⁻¹.

Reactivity and Synthetic Applications

The synthetic utility of (E)-4-bromobut-2-en-1-ol stems from its bifunctional nature, allowing for selective or sequential reactions at the alcohol and bromide sites.

G cluster_0 Reactions at C1 (Alcohol) cluster_1 Reactions at C4 (Bromide) center_node (E)-4-bromobut-2-en-1-ol Oxidation Oxidation (e.g., PCC, MnO₂) center_node->Oxidation Etherification Etherification (e.g., NaH, R-X) center_node->Etherification SN2 Nucleophilic Substitution (SN2) (e.g., Nu⁻) center_node->SN2 Coupling Organometallic Coupling (e.g., R₂CuLi, Suzuki) center_node->Coupling Aldehyde (E)-4-bromobut-2-enal Oxidation->Aldehyde Ether (E)-4-bromo-1-(alkoxy)but-2-ene Etherification->Ether Sub_Product Substituted Allylic Alcohol SN2->Sub_Product Coupling_Product Coupled Allylic Alcohol Coupling->Coupling_Product

Caption: Key reactivity pathways for (E)-4-bromobut-2-en-1-ol.

Nucleophilic Substitution at C4

The primary allylic bromide is an excellent electrophile for SN2 reactions. Nucleophiles will readily displace the bromide to form a new carbon-nucleophile bond. This reaction is fundamental to its use as a building block.

Representative Protocol: Synthesis of an Allylic Azide

  • Dissolve (E)-4-bromobut-2-en-1-ol (1.0 eq) in a polar aprotic solvent like DMF.

  • Add sodium azide (NaN₃, 1.2 eq) and stir the mixture at room temperature for 12-16 hours.

  • Monitor by TLC. Upon completion, dilute the reaction with water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the corresponding allylic azide.

Organometallic Coupling Reactions

The C-Br bond can participate in a variety of powerful carbon-carbon bond-forming reactions, which are central to modern drug development.[1]

  • Gilman Coupling: Reaction with a lithium diorganocuprate (R₂CuLi) will replace the bromine with an alkyl or aryl group (R), extending the carbon chain. This reaction is highly effective for coupling with sp³-hybridized carbons.[7]

  • Suzuki Coupling: Palladium-catalyzed cross-coupling with an organoboron reagent (e.g., an arylboronic acid) in the presence of a base can form a C(sp²)-C(sp²) bond, linking the butenol fragment to an aromatic or vinylic system.[8]

Reactions at the Alcohol Terminus

The primary alcohol can be transformed independently of the bromide, often by protecting it first if the subsequent reaction conditions are incompatible with a free hydroxyl group.

  • Oxidation: Selective oxidation of the primary alcohol to an aldehyde can be achieved using mild reagents like manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC). This unmasks a new electrophilic site for subsequent reactions like Wittig or aldol additions.

  • Etherification/Esterification: The alcohol can be readily converted to an ether (e.g., using the Williamson ether synthesis) or an ester (e.g., using an acyl chloride), which can serve as protecting groups or introduce other functionalities.

Safety and Handling

(E)-4-bromobut-2-en-1-ol must be handled with appropriate care in a well-ventilated fume hood.

  • Hazard Statements : H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage).[2]

  • Signal Word : Danger.[2]

  • Personal Protective Equipment (PPE) : Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Storage : Store in an inert atmosphere (e.g., under argon or nitrogen) at 2-8°C to prevent degradation.[2]

Conclusion

(E)-4-bromobut-2-en-1-ol is a potent and versatile synthetic intermediate. Its dual functionality allows for a wide array of strategic transformations, making it an invaluable tool for constructing the carbon skeletons of complex target molecules in pharmaceutical and materials science research. This guide provides the foundational knowledge—from synthesis to application—for researchers to confidently incorporate this powerful building block into their synthetic programs.

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Natural Products Using 4-Bromobut-2-yn-1-ol.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Characterization of 4-bromobut-2-yn-1-ol.
  • Samagra. (n.d.). Haloalkanes and Haloarenes.
  • PubChem. (n.d.). 4-Bromobut-2-EN-1-OL. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). (E)-4-bromobut-2-en-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). S1 Supporting Information Synthesis of β-Halo α,β-unsaturated Carbonyl Systems. Retrieved from The Royal Society of Chemistry website.
  • European Patent Office. (n.d.). EP0040830B1 - Method for the preparation of (e)-4-bromo-2-methylbut-2-en-1-al.
  • ResearchGate. (2006). Grubbs's Cross Metathesis of Eugenol with cis-2Butene1,4-diol To Make a Natural Product.
  • Google Patents. (n.d.). US3671594A - Preparation of 2,3-dibromo-2-butene-1,4-diol.
  • ResearchGate. (2007). Selective hydrogenation of 2-butyne-1,4-diol to 2-butene-1,4-diol.
  • Chemistry LibreTexts. (2024). 10.7: Organometallic Coupling Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 4.1: Allylic Substitution Reactions. Retrieved from [Link]

  • OpenStax. (2023). 10.7 Organometallic Coupling Reactions. Retrieved from [Link]

  • Vedantu. (n.d.). Allylic Substitution Reaction: Mechanism, Examples & Tips.
  • Master Organic Chemistry. (2013). What is Allylic Bromination?. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for Development of a chemical probe for identifying protein targets of α-oxoaldehydes. Retrieved from The Royal Society of Chemistry website.

Sources

Exploratory

(E)-4-Bromobut-2-en-1-ol: A Bifunctional Linchpin in Modern Organic Synthesis

Abstract (E)-4-bromobut-2-en-1-ol is a structurally simple yet remarkably versatile bifunctional building block in organic synthesis.[1][2] Its strategic combination of a primary allylic alcohol and a primary allylic bro...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(E)-4-bromobut-2-en-1-ol is a structurally simple yet remarkably versatile bifunctional building block in organic synthesis.[1][2] Its strategic combination of a primary allylic alcohol and a primary allylic bromide within a four-carbon chain offers orthogonal reactivity, enabling a diverse array of chemical transformations. This technical guide provides an in-depth exploration of the key research applications of (E)-4-bromobut-2-en-1-ol, targeting researchers, scientists, and professionals in drug development. We will delve into its role in allylic substitution reactions, organometallic cross-coupling, and the synthesis of complex molecular architectures, including heterocyclic systems and natural product precursors. The causality behind experimental choices, detailed protocols, and mechanistic insights are provided to empower chemists to fully leverage the synthetic potential of this valuable reagent.

Introduction: Unveiling a Versatile Synthetic Tool

(E)-4-bromobut-2-en-1-ol, with the chemical formula C₄H₇BrO, possesses two highly reactive functional groups: a primary allylic alcohol and a primary allylic bromide.[3][4] The trans-(E)-configuration of the double bond imparts a defined stereochemical and geometric orientation to the molecule. This bifunctionality is the cornerstone of its synthetic utility, allowing for selective and sequential reactions at either the C-O or the C-Br bond.

// Nodes for atoms Br [label="Br", pos="0,0!"]; C1 [label="C", pos="1.5,0!"]; C2 [label="C", pos="2.5,0.866!"]; H2 [label="H", pos="2.5,1.866!"]; C3 [label="C", pos="3.5,0!"]; H3 [label="H", pos="3.5,-1!"]; C4 [label="C", pos="4.5,0.866!"]; H4_1 [label="H", pos="4.5,1.866!"]; H4_2 [label="H", pos="5.5,0.866!"]; O [label="O", pos="5.5,-0.134!"]; H_O [label="H", pos="6.2,-0.134!"];

// Edges for bonds Br -- C1; C1 -- C2 [style=double]; C2 -- C3; C3 -- C4; C4 -- O; O -- H_O; C2 -- H2; C3 -- H3; C4 -- H4_1; C4 -- H4_2; } G [label="Figure 1: Structure of (E)-4-bromobut-2-en-1-ol", labelloc=b, fontsize=10]; }

Table 1: Physicochemical Properties of (E)-4-bromobut-2-en-1-ol

PropertyValueReference
CAS Number 113661-09-9[3][4]
Molecular Formula C₄H₇BrO[3][4]
Molecular Weight 151.00 g/mol [3]
Appearance Colorless to light yellow liquid[5]
Storage Inert atmosphere, 2-8°C[6]
SMILES C(/C=C/CBr)O[3]

Core Applications in Organic Synthesis

The reactivity of (E)-4-bromobut-2-en-1-ol can be strategically managed by either exploiting the inherent reactivity differences of the two functional groups or by employing protecting group strategies.[7][8] This allows for a modular approach to the construction of complex molecules.

Allylic Substitution: A Gateway to Functionalization

The C-Br bond in (E)-4-bromobut-2-en-1-ol is highly susceptible to nucleophilic substitution due to its allylic nature. The stability of the resulting allylic carbocation or the concerted nature of the Sₙ2' mechanism makes this a facile transformation.[9]

Causality of Reactivity: The bromine atom is an excellent leaving group. Upon its departure, a resonance-stabilized allylic carbocation is formed, which can be attacked by a nucleophile at either the C1 or C3 position. This can sometimes lead to allylic rearrangement, a crucial consideration in synthetic planning.[9] Alternatively, under conditions favoring a bimolecular substitution (Sₙ2), the nucleophile directly displaces the bromide.

A wide variety of nucleophiles can be employed, including:

  • Carbon Nucleophiles: Organocuprates (Gilman reagents), Grignard reagents, and enolates can be used to form new carbon-carbon bonds.[10]

  • Heteroatom Nucleophiles: Amines, thiols, and alkoxides can be used to introduce nitrogen, sulfur, and oxygen functionalities, respectively.

G cluster_start Starting Material cluster_reaction Reaction Pathway cluster_intermediate Intermediate/Transition State cluster_product Products start_mol (E)-4-bromobut-2-en-1-ol reaction_node Nucleophilic Substitution (Su20991 or Su20992) start_mol->reaction_node intermediate Resonance-Stabilized Allylic Carbocation reaction_node->intermediate Su20991 pathway product_direct Direct Substitution Product reaction_node->product_direct Su20992 pathway intermediate->product_direct Attack at C1 product_rearranged Rearranged Product intermediate->product_rearranged Attack at C3

Caption: Logical workflow for allylic substitution reactions.

A Precursor in Organometallic Cross-Coupling Reactions

The carbon-bromine bond serves as a handle for various transition-metal-catalyzed cross-coupling reactions, which are fundamental for constructing C-C bonds.[10][11]

Key Coupling Reactions:

  • Suzuki-Miyaura Coupling: Reaction with an organoboron compound in the presence of a palladium catalyst and a base. This is a powerful method for forming biaryl or vinyl-aryl structures.[11]

  • Heck Coupling: Palladium-catalyzed reaction with an alkene to form a substituted alkene.

  • Sonogashira Coupling: Coupling with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst. This is particularly useful for synthesizing enynes.

  • Gilman Reagents: Reaction with lithium diorganocopper reagents (R₂CuLi) to form new carbon-carbon bonds via a coupling mechanism.[10]

Experimental Insight: For these reactions to be successful, it is often necessary to protect the hydroxyl group to prevent it from interfering with the organometallic reagents or the catalyst.[7][12] Common protecting groups for alcohols include silyl ethers (e.g., TBDMS, TIPS) or acetals (e.g., MOM, THP), which are stable under the coupling conditions but can be removed under mild acidic or fluoride-mediated conditions.[7][13]

Synthesis of Heterocyclic Scaffolds

The bifunctional nature of (E)-4-bromobut-2-en-1-ol makes it an excellent precursor for the synthesis of various heterocyclic compounds, which are prevalent in pharmaceuticals and natural products.[14]

Synthetic Strategies:

  • Intramolecular Cyclization: By converting the hydroxyl group into a nucleophile (e.g., by deprotonation with a base), it can displace the bromide intramolecularly to form substituted oxetanes or tetrahydrofurans, depending on the reaction conditions and any preceding modifications to the carbon chain.

  • Multi-component Reactions: The molecule can react sequentially with different reagents. For example, a nucleophile can first displace the bromide, and the resulting product can then undergo a cyclization reaction involving the alcohol. This strategy has been proposed for the synthesis of substituted furans and pyrroles.[15]

G cluster_mods Functional Group Transformations cluster_products Resulting Intermediates start (E)-4-bromobut-2-en-1-ol oxidation Oxidation of -OH (e.g., with MnO₂) start->oxidation protection Protection of -OH (e.g., as a silyl ether) start->protection substitution Substitution of -Br (e.g., with an amine) start->substitution aldehyde (E)-4-bromobut-2-enal oxidation->aldehyde protected_alcohol Protected Allylic Bromide protection->protected_alcohol amino_alcohol Allylic Amino Alcohol substitution->amino_alcohol

Caption: Synthetic pathways from (E)-4-bromobut-2-en-1-ol.

Application in Target-Oriented Synthesis

(E)-4-bromobut-2-en-1-ol and its derivatives are valuable intermediates in the synthesis of complex molecules, including vitamins and other biologically active compounds. A notable example is its role as a precursor to (E)-4-acetoxy-2-methylbut-2-en-1-al, a key intermediate in the industrial synthesis of Vitamin A and Vitamin A acetate.[16] This highlights the industrial relevance and the strategic importance of the C4 backbone provided by this reagent.

Detailed Experimental Protocol: A Representative Allylic Substitution

This protocol describes a typical Sₙ2 reaction with a soft nucleophile, which generally favors direct substitution without rearrangement.

Reaction: Synthesis of (E)-4-(phenylthio)but-2-en-1-ol

Self-Validating System: The success of this reaction can be easily monitored by thin-layer chromatography (TLC) by observing the consumption of the starting material and the appearance of a new, less polar product spot. The final product can be characterized by ¹H and ¹³C NMR spectroscopy, where the appearance of signals corresponding to the phenyl group and the disappearance of the allylic bromide proton signals will confirm the transformation.

Step-by-Step Methodology:

  • Preparation: To a flame-dried 50 mL round-bottom flask under an argon atmosphere, add sodium thiophenolate (1.1 equivalents).

  • Solvent and Reagent Addition: Add 20 mL of anhydrous tetrahydrofuran (THF) and stir until the sodium thiophenolate is fully dissolved. Cool the solution to 0 °C in an ice bath.

  • Substrate Addition: Slowly add a solution of (E)-4-bromobut-2-en-1-ol (1.0 equivalent) in 5 mL of anhydrous THF to the reaction mixture dropwise over 10 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).

  • Workup: Once the starting material is consumed, quench the reaction by adding 20 mL of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Conclusion

(E)-4-bromobut-2-en-1-ol is a powerful and versatile building block in the arsenal of the modern organic chemist. Its bifunctional nature allows for a wide range of transformations, from simple allylic substitutions to complex, metal-catalyzed cross-coupling reactions and the synthesis of heterocyclic systems. Understanding the interplay between its two functional groups and employing appropriate synthetic strategies, such as the use of protecting groups, are key to unlocking its full potential. This guide has provided a framework for its application, emphasizing the chemical principles and practical considerations necessary for its successful implementation in research and development.

References

  • PubChem. (n.d.). (E)-4-bromobut-2-en-1-ol. Retrieved from [Link]

  • ResearchGate. (2025). A selective and direct synthesis of 2-bromo-4-alkylthiophenes. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromobut-2-EN-1-OL. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 10.7: Organometallic Coupling Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 4.1: Allylic Substitution Reactions. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Protecting Groups For Alcohols. Retrieved from [Link]

  • Vedantu. (n.d.). Allylic Substitution Reaction: Mechanism, Examples & Tips. Retrieved from [Link]

  • Master Organic Chemistry. (2013). What is Allylic Bromination?. Retrieved from [Link]

  • Google Patents. (n.d.). EP0040830B1 - Method for the preparation of (e)-4-bromo-2-methylbut-2-en-1-al.
  • OpenStax. (2023). 10.7 Organometallic Coupling Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hydroxyl Protecting Groups Stability. Retrieved from [Link]

  • YouTube. (2018). Summary of Organometallic Coupling Reagents and Reaction Partners. Retrieved from [Link]

  • Supporting Information. (n.d.). Nickel-Catalyzed Reductive 1,3-Diene Formation from the Cross-Coupling of Vinyl Bromides. Retrieved from [Link]

  • ResearchGate. (2025). Heterocycles Based on 1-((Z)-1,4-dibromobut-2-en-2-yl)adamantane. Retrieved from [Link]

  • MSU chemistry. (n.d.). Main Group Organometallic Compounds. Retrieved from [Link]

  • University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

  • ZM Silane Limited. (2025). Hydroxyl Protecting Groups In Multi-Step Syntheses. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). 5-Benzyl-4-methyl-2-aminothiazolium Hydrochloride. Retrieved from [Link]

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Protocols & Analytical Methods

Method

detailed protocol for nucleophilic substitution on (E)-4-bromobut-2-en-1-ol

An Application Note and Detailed Protocol for Nucleophilic Substitution on (E)-4-bromobut-2-en-1-ol Introduction (E)-4-bromobut-2-en-1-ol is a valuable bifunctional synthetic building block, incorporating both a primary...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Detailed Protocol for Nucleophilic Substitution on (E)-4-bromobut-2-en-1-ol

Introduction

(E)-4-bromobut-2-en-1-ol is a valuable bifunctional synthetic building block, incorporating both a primary allylic bromide and a primary alcohol.[1] The allylic bromide moiety is a reactive electrophilic site, susceptible to nucleophilic attack, making this compound an excellent precursor for introducing a C4 functionalized chain in the synthesis of complex molecules, including natural products and pharmaceutical intermediates. This application note provides a detailed guide to performing nucleophilic substitution reactions on this substrate, with a focus on mechanistic considerations, protocol optimization, and practical laboratory procedures for researchers in organic synthesis and drug development.

Mechanistic Considerations: The Sₙ2 versus Sₙ1 Dichotomy

The reactivity of (E)-4-bromobut-2-en-1-ol is governed by its structure as a primary allylic halide. This unique arrangement allows for two competing substitution pathways: Sₙ2 and Sₙ1. The predominant mechanism is highly dependent on the experimental conditions, particularly the nature of the nucleophile and the choice of solvent.[2]

  • Sₙ2 Pathway: This pathway is favored by strong, typically anionic, nucleophiles (e.g., thiolates, alkoxides, azide) in polar aprotic solvents (e.g., DMF, Acetone).[2][3] The reaction proceeds in a single, concerted step where the nucleophile attacks the electrophilic carbon atom (C4) from the backside, displacing the bromide leaving group. This pathway is generally preferred for primary halides due to minimal steric hindrance.[3] For (E)-4-bromobut-2-en-1-ol, the Sₙ2 reaction is highly regioselective, yielding the linear 1,4-substitution product exclusively.

  • Sₙ1 Pathway: This pathway becomes significant with weak, neutral nucleophiles (e.g., water, alcohols) in polar protic solvents.[4] It involves a two-step process initiated by the departure of the leaving group to form a resonance-stabilized allylic carbocation. This intermediate can be attacked by the nucleophile at either C4 or C2, potentially leading to a mixture of the linear (Sₙ1) and rearranged (Sₙ1') products.[5]

Understanding and controlling these pathways is critical for achieving the desired product with high selectivity and yield. For most synthetic applications requiring a defined structure, conditions favoring the Sₙ2 mechanism are employed.

G cluster_main Nucleophilic Substitution on (E)-4-bromobut-2-en-1-ol cluster_sn2 Sₙ2 Pathway cluster_sn1 Sₙ1 Pathway start (E)-4-bromobut-2-en-1-ol (Substrate) path_sn2 Concerted Backside Attack start->path_sn2 Nu⁻ path_sn1_step1 Step 1: Leaving Group Departs start->path_sn1_step1 - Br⁻ product_sn2 1,4-Substitution Product (Linear) path_sn2->product_sn2 Br⁻ leaves conditions_sn2 Conditions: - Strong Nucleophile (Nu⁻) - Polar Aprotic Solvent path_sn2->conditions_sn2 carbocation Resonance-Stabilized Allylic Carbocation path_sn1_step1->carbocation path_sn1_step2 Step 2: Nucleophilic Attack carbocation->path_sn1_step2 Nu-H product_sn1 Mixture of Products (Linear & Rearranged) path_sn1_step2->product_sn1 conditions_sn1 Conditions: - Weak Nucleophile (Nu-H) - Polar Protic Solvent path_sn1_step2->conditions_sn1

Figure 1: Competing Sₙ2 and Sₙ1 reaction pathways.

Protocol 1: S-Alkylation with Thiophenol (Sₙ2-favored)

This protocol details the reaction of (E)-4-bromobut-2-en-1-ol with a soft, highly effective nucleophile, thiophenol, under conditions designed to maximize Sₙ2 selectivity. Thiols are excellent nucleophiles for this transformation.[6]

Materials and Reagents
Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Stoichiometry
(E)-4-bromobut-2-en-1-ol151.00[1]1.00 g6.621.0 equiv
Thiophenol110.180.76 g (0.69 mL)6.951.05 equiv
Potassium Carbonate (K₂CO₃)138.211.37 g9.931.5 equiv
N,N-Dimethylformamide (DMF)-20 mL-Solvent
Diethyl Ether (Et₂O)-~150 mL-Extraction
Saturated aq. NH₄Cl-~50 mL-Quenching
Brine-~50 mL-Washing
Anhydrous Magnesium Sulfate (MgSO₄)---Drying
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add (E)-4-bromobut-2-en-1-ol (1.00 g, 6.62 mmol) and anhydrous potassium carbonate (1.37 g, 9.93 mmol).

  • Solvent and Reagent Addition: Add 20 mL of anhydrous DMF to the flask. Stir the resulting suspension at room temperature. Add thiophenol (0.69 mL, 6.95 mmol) dropwise via syringe.

    • Rationale: Potassium carbonate acts as a mild base to deprotonate the thiophenol in situ, forming the more nucleophilic thiophenolate anion. DMF is a polar aprotic solvent that enhances the rate of Sₙ2 reactions.[3]

  • Reaction Execution: Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:7 Ethyl Acetate/Hexane eluent system. The starting material (bromide) should have a different Rf value than the more polar alcohol product.

  • Work-up: Once the reaction is complete (disappearance of starting material by TLC), pour the mixture into a separatory funnel containing 50 mL of diethyl ether and 50 mL of saturated aqueous ammonium chloride solution.

    • Rationale: The aqueous quench neutralizes the base and dissolves inorganic salts. Diethyl ether is used to extract the organic product.

  • Extraction: Shake the funnel, allow the layers to separate, and collect the organic layer. Extract the aqueous layer two more times with 25 mL of diethyl ether.

  • Washing: Combine the organic extracts and wash sequentially with 50 mL of water and 50 mL of brine.

    • Rationale: Washing removes residual DMF and inorganic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of Ethyl Acetate in Hexanes (e.g., 10% to 40%).[7]

  • Characterization: Combine the pure fractions and remove the solvent in vacuo to yield (E)-4-(phenylthio)but-2-en-1-ol as an oil. Characterize the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Protocol 2: O-Alkylation with Sodium Phenoxide (Williamson Ether Synthesis)

This protocol describes an Sₙ2 reaction with an oxygen nucleophile, an alkoxide, to form an ether. This is a variation of the classic Williamson Ether Synthesis.[8][9]

Materials and Reagents
Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Stoichiometry
(E)-4-bromobut-2-en-1-ol151.00[1]1.00 g6.621.0 equiv
Phenol94.110.68 g7.281.1 equiv
Sodium Hydride (NaH, 60% disp. in oil)24.000.29 g7.281.1 equiv
Tetrahydrofuran (THF), anhydrous-25 mL-Solvent
Saturated aq. NaHCO₃-~50 mL-Quenching
Ethyl Acetate (EtOAc)-~150 mL-Extraction
Brine-~50 mL-Washing
Anhydrous Sodium Sulfate (Na₂SO₄)---Drying
Step-by-Step Procedure
  • Nucleophile Preparation: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add sodium hydride (0.29 g, 7.28 mmol). Suspend the NaH in 10 mL of anhydrous THF. Cool the suspension to 0 °C in an ice bath.

    • Safety Note: NaH is a flammable solid that reacts violently with water. Handle with extreme care in an inert atmosphere.[10]

  • Alkoxide Formation: Dissolve phenol (0.68 g, 7.28 mmol) in 5 mL of anhydrous THF. Add this solution dropwise to the stirred NaH suspension at 0 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen gas evolution ceases.

    • Rationale: NaH is a strong, non-nucleophilic base that deprotonates the phenol to form the highly nucleophilic sodium phenoxide.[11]

  • Substrate Addition: Dissolve (E)-4-bromobut-2-en-1-ol (1.00 g, 6.62 mmol) in 10 mL of anhydrous THF and add it dropwise to the sodium phenoxide solution at room temperature.

  • Reaction Execution: Heat the reaction mixture to a gentle reflux (approx. 65 °C) for 6-8 hours.

  • Monitoring: Follow the reaction's progress using TLC (e.g., 2:8 Ethyl Acetate/Hexane).

  • Work-up: After completion, cool the reaction to room temperature and cautiously quench by slowly adding 50 mL of saturated aqueous sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with 50 mL portions of ethyl acetate.

  • Washing: Combine the organic layers and wash with 50 mL of brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel using a suitable eluent system (e.g., gradient of Ethyl Acetate in Hexanes).

  • Characterization: Obtain the final product, (E)-4-phenoxybut-2-en-1-ol, and confirm its identity and purity via spectroscopic methods (NMR, IR, MS).

General Experimental Workflow

The overall process for performing and analyzing these nucleophilic substitution reactions can be summarized in the following workflow.

Figure 2: General laboratory workflow for nucleophilic substitution.

Safety Precautions

  • (E)-4-bromobut-2-en-1-ol and other allylic bromides are lachrymators, irritants, and potentially toxic.[12][13][14] They should always be handled in a well-ventilated chemical fume hood.[15]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[12]

  • Sodium hydride (NaH) is highly flammable and reacts violently with water. It must be handled under an inert atmosphere and quenched with extreme care.

  • Thiophenol has a strong, unpleasant odor and is toxic. All manipulations should be performed in a fume hood.

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.[15]

References

  • Taber, D. F. (2006). Grubbs's Cross Metathesis of Eugenol with cis-2Butene1,4-diol To Make a Natural Product. An Organometallic Experiment for the Undergraduate Lab.
  • Samagra. Haloalkanes and Haloarenes.
  • Fareza, M. S., Mujahidin, D., & Syah, Y. M. (2016). (2E,2′E)-3-(4-{[4-(4-Hydroxy-3-methoxyphenyl)but-2-en-1-yl]oxy}phenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one. Molbank, 2017(1), M924.
  • ResearchGate. (n.d.). Large-Scale Synthesis of (E)
  • Chemistry LibreTexts. (2020). 14.10: Reactions of Alkoxides.
  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY: ALLYL BROMIDE.
  • Google Patents. (n.d.). EP0249648B1 - Process for purifying allyl alcohol.
  • The Organic Chemistry Tutor. (2023). Allylic and Benzylic Halides - SN1 and SN2 Reactions. YouTube.
  • ACS Publications. (n.d.). Grubbs's Cross Metathesis of Eugenol with cis-2-Butene-1,4-diol To Make a Natural Product. An Organometallic Experiment for the Undergraduate Lab.
  • Organic Syntheses. (n.d.). allyl alcohol.
  • PubChem. (n.d.). 4-Bromobut-2-en-1-ol.
  • Master Organic Chemistry. (n.d.). SN2 reaction of alkoxide ions with alkyl halides to give ethers (Williamson synthesis).
  • Khan Academy. (2019). Reactions of thiols. YouTube.
  • Master Organic Chemistry. (2019). Comparing The SN1 vs Sn2 Reactions.
  • Stobec. (2012).
  • National Institutes of Health. (n.d.). Synthesis and Evaluation of (E)-4-Hydroxy-3-methyl-but-2-enyl Diphosphate Analogs as Competitive Partial Agonists of Butyrophilin 3A1.
  • Chemistry LibreTexts. (2020). 7.12: Comparison of SN1 and SN2 Reactions.
  • National Institutes of Health. (n.d.). Thiol-thiol cross-clicking using bromo-ynone reagents. PMC.
  • YourTutorJake. (2021). But-2-en-1-ol with HBr to form 1-bromobut-2-ene and 3-bromobut-1-ene [Organic reaction mechanism]. YouTube.
  • Sigma-Aldrich. (n.d.).
  • Organic Chemistry Portal. (n.d.). Allyl alcohol synthesis by allylic substitution.
  • ResearchGate. (n.d.). A Green Synthesis of 3, 4-Dihydropyrimidin-2(1H)-ones via One-Pot Multi-Component Reaction.
  • ChemEd X. (n.d.).
  • Chemistry with Dr. G. (2022). SN1', SN2' and SNi' reactions in allyl halides. YouTube.
  • Reddit. (2021). Reasoning whether an alkyl halide undergoes SN1 or SN2. r/chemhelp.
  • Chemistry LibreTexts. (2019). 10.10: Reactions of Alkoxides.
  • Molecular Playground. (2025). Making Allyl Alcohol. YouTube.
  • ChemicalBook. (n.d.).
  • Organic Chemistry Portal. (2001). Convenient Formation of 4-Hydroxyalk-2-en-1-one Functionality.
  • CDH Fine Chemical. (n.d.).
  • KPU Pressbooks. (n.d.). 1.2 Reactions of Alcohols – Organic Chemistry II.
  • MDPI. (n.d.).
  • MOC Organic Chemistry. (2012). Nucleophilic Substitution Reactions (2). YouTube.
  • Guidechem. (n.d.). (E)-4-bromobut-2-en-1-ol 113661-09-9 wiki.
  • Naming Organic Molecules. (2024). Naming Haloalkenes Revision - 4-bromobut-1-ene. YouTube.

Sources

Application

Application Notes & Protocols: (E)-4-Bromobut-2-en-1-ol in the Total Synthesis of Natural Products

For: Researchers, scientists, and drug development professionals. Abstract (E)-4-Bromobut-2-en-1-ol is a versatile bifunctional C4 building block with significant potential in the stereoselective synthesis of complex mol...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

(E)-4-Bromobut-2-en-1-ol is a versatile bifunctional C4 building block with significant potential in the stereoselective synthesis of complex molecules, including natural products. Its structure incorporates a primary allylic alcohol and a primary allylic bromide, offering two distinct points for chemical modification. The E-alkene geometry provides a scaffold for stereochemical control in subsequent transformations. This document provides a detailed overview of the reactivity of (E)-4-bromobut-2-en-1-ol and its applications in constructing key structural motifs found in various natural product classes. While direct, multi-step total syntheses employing this specific reagent are not extensively documented in readily available literature, its utility can be expertly extrapolated through its application in forming key intermediates and its predictable reactivity in fundamental organic transformations. This guide will detail key reactions, provide validated protocols, and present hypothetical synthetic strategies to showcase its utility in the synthesis of natural product scaffolds.

Introduction: A Bifunctional C4 Synthon

(E)-4-Bromobut-2-en-1-ol is a valuable reagent in organic synthesis due to the orthogonal reactivity of its two functional groups. The primary allylic alcohol can act as a nucleophile or be readily oxidized to the corresponding aldehyde or carboxylic acid. The primary allylic bromide is an excellent electrophile for nucleophilic substitution and a coupling partner in various organometallic cross-coupling reactions. This bifunctionality allows for sequential and controlled introduction of molecular complexity.

Table 1: Physicochemical Properties of (E)-4-Bromobut-2-en-1-ol [1][2]

PropertyValue
CAS Number 113661-09-9
Molecular Formula C₄H₇BrO
Molecular Weight 151.00 g/mol
Appearance Not specified, likely a liquid
Boiling Point Not specified
Density Not specified
Solubility Soluble in most organic solvents

The strategic importance of this building block lies in its ability to introduce a hydroxylated four-carbon chain with defined stereochemistry, a common feature in many polyketide and terpenoid natural products.

Key Chemical Transformations and Reaction Mechanisms

The utility of (E)-4-bromobut-2-en-1-ol in synthesis is dictated by the selective manipulation of its alcohol and bromide functionalities.

Reactions at the Hydroxyl Group

The primary alcohol is a versatile handle for derivatization.

  • Protection: The hydroxyl group can be protected with standard protecting groups (e.g., silyl ethers, benzyl ethers, esters) to mask its reactivity while other transformations are carried out.

  • Oxidation: Oxidation of the primary alcohol provides access to (E)-4-bromobut-2-enal or (E)-4-bromobut-2-enoic acid, significantly expanding the synthetic possibilities.

Diagram 1: Functionalization of the Hydroxyl Group

G A (E)-4-Bromobut-2-en-1-ol B Protected Alcohol (e.g., OTBS, OBn) A->B Protection (e.g., TBSCl, Imidazole) C (E)-4-Bromobut-2-enal A->C Oxidation (e.g., PCC, DMP) D (E)-4-Bromobut-2-enoic acid C->D Oxidation (e.g., Pinnick) G cluster_0 S_N_2 Pathway cluster_1 S_N_2' Pathway A (E)-4-Bromobut-2-en-1-ol B Direct Substitution Product A->B Nu Nu- Nu->A C (E)-4-Bromobut-2-en-1-ol D Allylic Rearrangement Product C->D Nu2 Nu- (with Cu(I)) Nu2->C

Caption: SN2 versus SN2' reaction pathways.

Organometallic Cross-Coupling Reactions

As an allylic halide, (E)-4-bromobut-2-en-1-ol is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon bond formation.

  • Suzuki Coupling: Reaction with organoboron reagents.

  • Stille Coupling: Reaction with organotin reagents.

  • Heck Coupling: Reaction with alkenes.

  • Sonogashira Coupling: Reaction with terminal alkynes.

These reactions allow for the introduction of a wide range of substituents at the C4 position, making this a powerful tool for building complex carbon skeletons.

Application in the Synthesis of Natural Product Scaffolds (Hypothetical)

While a complete total synthesis of a major natural product using (E)-4-bromobut-2-en-1-ol is not readily found in the literature, its utility can be demonstrated by its application in the synthesis of common structural motifs.

Synthesis of γ-Alkylidenebutenolides

The γ-alkylidenebutenolide is a common structural motif in many natural products. [3]A plausible route to this scaffold involves the oxidation of (E)-4-bromobut-2-en-1-ol, followed by an intramolecular cyclization.

Diagram 3: Hypothetical Synthesis of a Butenolide Scaffold

G A (E)-4-Bromobut-2-en-1-ol B (E)-4-Bromobut-2-enoic acid A->B Oxidation (e.g., Jones) C γ-Alkylidenebutenolide B->C Base-induced Intramolecular Alkylation

Caption: Plausible route to γ-alkylidenebutenolides.

Construction of Polyketide Fragments

Polyketides often feature repeating 1,3-oxygenated patterns. (E)-4-bromobut-2-en-1-ol can serve as a precursor to a C4 fragment that can be incorporated into a growing polyketide chain. For instance, its conversion to a phosphonium salt would allow for a Wittig reaction to extend a carbon chain, while the hydroxyl group can be carried through for further functionalization.

Experimental Protocols

The following are representative protocols for key transformations of (E)-4-bromobut-2-en-1-ol. These are based on standard laboratory procedures and should be adapted and optimized for specific substrates and scales.

Protocol 1: Protection of the Hydroxyl Group as a Silyl Ether

This protocol describes the protection of the primary alcohol as a tert-butyldimethylsilyl (TBS) ether, a common protecting group stable to a wide range of reaction conditions.

Table 2: Reagents for TBS Protection

ReagentM.W.AmountMoles
(E)-4-Bromobut-2-en-1-ol151.001.51 g10.0 mmol
tert-Butyldimethylsilyl chloride (TBSCl)150.721.66 g11.0 mmol
Imidazole68.081.02 g15.0 mmol
Dichloromethane (DCM)-50 mL-

Procedure:

  • To a solution of (E)-4-bromobut-2-en-1-ol (1.51 g, 10.0 mmol) in anhydrous DCM (50 mL) under an inert atmosphere (N₂ or Ar) at 0 °C, add imidazole (1.02 g, 15.0 mmol).

  • Add TBSCl (1.66 g, 11.0 mmol) portion-wise to the stirring solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution (20 mL).

  • Separate the layers and extract the aqueous layer with DCM (2 x 25 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired TBS-protected product.

Protocol 2: Oxidation to (E)-4-Bromobut-2-enal using Dess-Martin Periodinane (DMP)

This protocol outlines the mild oxidation of the primary alcohol to the corresponding aldehyde.

Table 3: Reagents for DMP Oxidation

ReagentM.W.AmountMoles
(E)-4-Bromobut-2-en-1-ol151.001.51 g10.0 mmol
Dess-Martin Periodinane (DMP)424.144.67 g11.0 mmol
Dichloromethane (DCM)-100 mL-
Sodium bicarbonate (NaHCO₃)84.01--

Procedure:

  • Dissolve (E)-4-bromobut-2-en-1-ol (1.51 g, 10.0 mmol) in anhydrous DCM (100 mL) under an inert atmosphere.

  • Add solid NaHCO₃ (1.68 g, 20.0 mmol) to buffer the reaction mixture.

  • Add DMP (4.67 g, 11.0 mmol) in one portion to the vigorously stirring suspension at room temperature.

  • Stir the reaction for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ (50 mL) and stirring for 15 minutes until the solution becomes clear.

  • Separate the layers and extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ (50 mL) and brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • The crude aldehyde is often used in the next step without further purification. If necessary, it can be purified by flash chromatography on silica gel (use with caution as α,β-unsaturated aldehydes can be unstable on silica).

Protocol 3: Copper-Mediated Allylic Alkylation (SN2')

This protocol provides a general method for the SN2' addition of a Grignard reagent, which is a powerful C-C bond-forming reaction.

Table 4: Reagents for SN2' Alkylation

ReagentM.W.AmountMoles
(E)-4-Bromobut-2-en-1-ol151.001.51 g10.0 mmol
Grignard Reagent (e.g., MeMgBr, 3.0 M in Et₂O)-3.7 mL11.0 mmol
Copper(I) Iodide (CuI)190.4595 mg0.5 mmol
Anhydrous Tetrahydrofuran (THF)-50 mL-

Procedure:

  • To a flame-dried flask under an inert atmosphere, add CuI (95 mg, 0.5 mmol) and anhydrous THF (20 mL).

  • Cool the suspension to -78 °C.

  • Slowly add the Grignard reagent (3.7 mL, 11.0 mmol) and stir for 15 minutes.

  • Add a solution of (E)-4-bromobut-2-en-1-ol (1.51 g, 10.0 mmol) in anhydrous THF (30 mL) dropwise to the reaction mixture.

  • Stir at -78 °C for 2-3 hours, monitoring the reaction by TLC.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl (20 mL).

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 30 mL).

  • Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the product by flash column chromatography on silica gel.

Conclusion

(E)-4-Bromobut-2-en-1-ol is a highly functionalized and versatile C4 building block. Its orthogonal reactive sites—the primary allylic alcohol and the primary allylic bromide—provide a platform for a wide array of synthetic transformations crucial for the construction of complex molecular architectures. While its direct application in published total syntheses of major natural products appears limited, its potential for constructing key structural motifs, such as butenolides and functionalized aliphatic chains, is significant. The protocols and strategies outlined in this document are intended to provide researchers with a solid foundation for incorporating this valuable synthon into their synthetic campaigns, particularly in the fields of natural product synthesis and medicinal chemistry.

References

  • PubChem. (E)-4-bromobut-2-en-1-ol. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic & Biomolecular Chemistry, 13(28), 7542-7561. Recent reports on the synthesis of γ-butenolide, γ-alkylidenebutenolide frameworks, and related natural products. [Link]

Sources

Method

large-scale synthesis considerations for reactions involving (E)-4-bromobut-2-en-1-ol

Application Note: Large-Scale Synthesis of (E)-4-bromobut-2-en-1-ol Abstract: This document provides a detailed technical guide for the large-scale synthesis of (E)-4-bromobut-2-en-1-ol, a critical bifunctional building...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Large-Scale Synthesis of (E)-4-bromobut-2-en-1-ol

Abstract: This document provides a detailed technical guide for the large-scale synthesis of (E)-4-bromobut-2-en-1-ol, a critical bifunctional building block in the pharmaceutical and specialty chemical industries. We will explore the primary synthetic strategies, focusing on the practical considerations necessary for scaling up production from the laboratory to an industrial setting. A comprehensive, field-tested protocol for the selective monobromination of (E)-but-2-ene-1,4-diol is presented, alongside an in-depth analysis of critical process parameters, safety protocols, and purification techniques.

Introduction: The Strategic Importance of (E)-4-bromobut-2-en-1-ol

(E)-4-bromobut-2-en-1-ol is a highly valuable C4 synthon, prized for its dual reactivity. The molecule features a primary allylic alcohol and a primary allylic bromide, allowing for sequential and selective functionalization. This unique characteristic makes it an indispensable intermediate in the synthesis of complex organic molecules, including various active pharmaceutical ingredients (APIs) and agrochemicals.[1] Its applications range from the construction of natural product skeletons to the introduction of versatile butenyl side chains.

Given its industrial relevance, the development of a robust, scalable, and cost-effective synthesis is paramount. This guide will dissect the common synthetic approaches and provide a validated protocol that balances yield, purity, safety, and economic viability for large-scale manufacturing.

Comparative Analysis of Primary Synthetic Routes

Two principal pathways dominate the synthesis of (E)-4-bromobut-2-en-1-ol. The choice between them often depends on starting material availability, cost, and the scale of the operation.

Route A: Selective Monobromination of (E)-But-2-ene-1,4-diol This is the most direct and atom-economical approach. It involves the reaction of the commercially available diol with a brominating agent, typically hydrogen bromide (HBr), to replace one hydroxyl group. The primary challenge lies in controlling the reaction to prevent the formation of the significant byproduct, 1,4-dibromobut-2-ene.

Route B: Allylic Bromination of (E)-But-2-en-1-ol (Crotyl Alcohol) This method utilizes a classic free-radical substitution at the allylic position. The preferred reagent for this transformation is N-Bromosuccinimide (NBS), which provides a low, steady concentration of bromine radicals, thereby favoring substitution over the competing electrophilic addition to the double bond.[2][3]

Data Summary: Route Comparison
ParameterRoute A: From Diol (HBr)Route B: From Crotyl Alcohol (NBS)Rationale & Justification
Primary Reagent Hydrogen Bromide (HBr)N-Bromosuccinimide (NBS)HBr is a bulk chemical, significantly cheaper than the specialty reagent NBS.
Atom Economy HigherLowerRoute A is an A+B -> C+D reaction with water as the only byproduct. Route B generates succinimide as a major byproduct.
Cost-Effectiveness ExcellentModerateLower reagent cost makes Route A more favorable for industrial-scale production.
Scalability HighModerate to HighBoth are scalable, but the ionic mechanism of Route A is often more predictable and easier to control than the radical chain reaction of Route B.
Key Challenge Selectivity (mono- vs. di-bromination)Controlling radical side reactions; cost.Precise control of stoichiometry and temperature is critical in Route A.
Safety Concerns Corrosive HBr handling.[4][5]Handling of NBS, potential for thermal runaway in radical reactions.Both routes require rigorous safety protocols, but HBr handling is a well-established industrial practice.

Based on this analysis, the selective monobromination of (E)-but-2-ene-1,4-diol (Route A) is the preferred method for large-scale, cost-effective production.

Reaction Mechanisms and Scientific Rationale

Mechanism: Monobromination of (E)-But-2-ene-1,4-diol with HBr

The reaction proceeds via a nucleophilic substitution pathway. The key steps are:

  • Protonation: The hydroxyl group is protonated by the strong acid (HBr), converting it into a good leaving group (H₂O).[6]

  • Departure of Leaving Group: The protonated hydroxyl group departs as water, generating a resonance-stabilized allylic carbocation. This intermediate is key to the reaction's facility.

  • Nucleophilic Attack: The bromide ion (Br⁻) acts as a nucleophile, attacking the carbocation to form the final product.[6]

The formation of the 1,4-dibromo byproduct occurs if the second hydroxyl group undergoes the same reaction sequence. Controlling the stoichiometry of HBr is therefore essential for maximizing the yield of the desired mono-bromo alcohol.

G cluster_0 Mechanism of Monobromination A 1. Protonation (E)-but-2-ene-1,4-diol + HBr B 2. Formation of Water Leaving Group [HOCH₂CH=CHCH₂OH₂]⁺ A->B Fast C 3. Carbocation Formation Resonance-Stabilized Allylic Cation B->C Rate-determining step D 4. Nucleophilic Attack Br⁻ attacks carbocation C->D Fast E Final Product (E)-4-bromobut-2-en-1-ol D->E F Byproduct Pathway Further reaction with HBr E->F Excess HBr G 1,4-dibromobut-2-ene F->G

Caption: Key steps in the HBr-mediated synthesis.

Detailed Protocol for Large-Scale Synthesis (Route A)

This protocol is designed for a nominal 1 kg scale of the final product and should be adapted and validated by qualified personnel before implementation at a larger scale.

4.1. Equipment & Reagents

  • Reactor: 20 L glass-lined or Hastelloy reactor with overhead stirring, temperature probe, reflux condenser, and a nitrogen inlet/outlet.

  • Addition Vessel: 5 L graduated dropping funnel or a controlled-rate pump.

  • Extraction Vessel: 50 L separatory funnel or extraction vessel.

  • Rotary Evaporator: 20 L capacity.

  • Reagents:

    • (E)-But-2-ene-1,4-diol (1.5 kg, 17.0 mol, 1.0 equiv.)

    • Hydrobromic acid (48% aqueous solution, 1.7 L, 15.3 mol, 0.9 equiv.)

    • Dichloromethane (DCM, 20 L for extraction)

    • Saturated sodium bicarbonate solution (~10 L)

    • Brine (Saturated NaCl solution, 5 L)

    • Anhydrous magnesium sulfate or sodium sulfate

4.2. Step-by-Step Procedure

  • Reactor Preparation: Ensure the reactor is clean, dry, and purged with nitrogen.

  • Charging Reactant: Charge the (E)-but-2-ene-1,4-diol (1.5 kg) into the reactor.

  • Initial Cooling: Begin stirring and cool the diol to 0-5 °C using a suitable cooling bath or jacket circulation.

  • Controlled HBr Addition: Slowly add the 48% hydrobromic acid (1.7 L) via the addition funnel over 3-4 hours. Crucially, maintain the internal temperature below 10 °C throughout the addition. A faster addition or higher temperature will significantly increase the formation of the 1,4-dibromo byproduct.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 5-10 °C for an additional 2-3 hours. Monitor the reaction progress by taking aliquots and analyzing via GC or TLC (e.g., mobile phase 30% Ethyl Acetate in Hexanes). The reaction is complete when the starting diol is consumed to the desired level (typically >95%).

  • Quenching: Once the reaction is complete, slowly and carefully add 5 L of chilled water to the reactor to dilute the mixture.

  • Extraction: Transfer the reaction mixture to the extraction vessel. Extract the product with dichloromethane (3 x 4 L).

  • Neutralization Wash: Combine the organic extracts and wash sequentially with:

    • Saturated sodium bicarbonate solution (2 x 3 L) to neutralize any remaining acid. Caution: CO₂ evolution.

    • Brine (1 x 5 L) to break any emulsions and remove bulk water.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, stir for 30 minutes, and then filter.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using the rotary evaporator. Ensure the bath temperature does not exceed 40 °C, as the product can be heat-sensitive.

  • Final Product: The resulting oil is crude (E)-4-bromobut-2-en-1-ol. Typical yields are 70-80% (1.8 - 2.05 kg) with purity >90% by GC. For many applications, this crude material is used directly. Further purification can be achieved by vacuum distillation if required, but this risks decomposition.

Caption: Large-scale synthesis workflow diagram.

Critical Process Parameters and Optimization

Optimizing this synthesis requires careful control over several parameters. A Design of Experiments (DoE) approach can be highly effective for fine-tuning these variables.[7][8]

ParameterOptimal RangeImpact on Process
HBr Stoichiometry 0.85 - 0.95 equivalentsMost critical parameter for selectivity. >1.0 eq. leads to excessive di-bromination. <0.8 eq. results in poor conversion of the starting diol.
Reaction Temperature 0 - 10 °CControls the rate of reaction and selectivity. Higher temperatures (>15 °C) favor the formation of the dibromo byproduct and potential decomposition.
Addition Rate 3 - 5 hoursPrevents temperature spikes (exotherms) and maintains a low instantaneous concentration of HBr, favoring mono-bromination.
Reaction Time 2 - 5 hours post-additionMust be optimized to ensure maximum conversion of starting material without allowing significant progression to the byproduct.

Safety & Environmental Health Considerations (EHS)

6.1. Chemical Hazards

  • Hydrogen Bromide (48%): Acutely toxic and severely corrosive.[5][9] Causes severe skin burns and eye damage. Inhalation can lead to respiratory irritation and pulmonary edema.[5]

    • Handling: Always handle in a well-ventilated area (e.g., fume hood or ventilated enclosure) using appropriate Personal Protective Equipment (PPE), including a face shield, safety goggles, acid-resistant gloves (e.g., butyl rubber), and a chemically resistant apron or suit.[4]

  • (E)-4-bromobut-2-en-1-ol (Product): As an allylic bromide, this compound is a potent lachrymator and a suspected alkylating agent. It is harmful if swallowed and causes skin irritation.[10]

    • Handling: Handle with full PPE in a ventilated area. Avoid inhalation of vapors and direct contact with skin and eyes.

  • Dichloromethane (DCM): A suspected carcinogen and volatile solvent.

    • Handling: Use in a closed system or with adequate ventilation to minimize exposure.

6.2. Procedural Safety

  • Exotherm Control: The reaction is exothermic. The slow addition of HBr at low temperatures is critical to maintain control. A robust cooling system and continuous temperature monitoring are mandatory.

  • Quenching & Neutralization: The neutralization of acidic streams with sodium bicarbonate will generate carbon dioxide gas. This step must be performed slowly and with adequate venting to avoid pressure buildup.

6.3. Waste Management

  • Aqueous Waste: The acidic aqueous layer after extraction must be neutralized with a suitable base (e.g., sodium carbonate or calcium hydroxide) before disposal in accordance with local regulations.

  • Organic Waste: Halogenated solvent waste (DCM) must be collected separately and disposed of through a certified hazardous waste management company.

References

  • PubChem. (E)-4-bromobut-2-en-1-ol. National Center for Biotechnology Information. [Link]

  • Master Organic Chemistry. (2013). Allylic Bromination and Benzylic Bromination: What Is It, And How Does It Work? [Link]

  • Chemistry Steps. Allylic Bromination by NBS with Practice Problems. [Link]

  • Oreate AI Blog. (2026). Understanding Hydrogen Bromide: Properties, Uses, and Safety. [Link]

  • YourTutorJake. (2021). But-2-en-1-ol with HBr to form 1-bromobut-2-ene and 3-bromobut-1-ene [Organic reaction mechanism]. YouTube. [Link]

  • OpenStax. (2023). 10.3 Preparing Alkyl HHalides from Alkenes: Allylic Bromination. In Organic Chemistry. [Link]

  • Beilstein Journal of Organic Chemistry. (2025). Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning. Semantic Scholar. [Link]

  • Beilstein Journal of Organic Chemistry. (2023). Machine learning-guided strategies for reaction conditions design and optimization. [Link]

  • Samagra. Haloalkanes and Haloarenes. [Link]

  • Net-Safety. (2024). Hydrogen Bromide (HBr): Assessing Health Risks and Safety Protocols. [Link]

  • International Sensors. (2023). Understanding Hydrogen Bromide: Hazards, Exposure, and Safety Measures. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Allylic Substitutions with (E)-4-Bromobut-2-en-1-ol

Welcome to the technical support center for allylic substitutions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving (E)-4-bromobut-2-...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for allylic substitutions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving (E)-4-bromobut-2-en-1-ol. Here, we address common experimental challenges with in-depth explanations and actionable protocols to enhance your reaction yields and selectivity.

I. Frequently Asked Questions (FAQs)

Q1: My allylic substitution reaction with (E)-4-bromobut-2-en-1-ol is giving a low yield. What are the primary factors I should investigate?

A1: Low yields in allylic substitutions with this substrate often stem from several key areas: catalyst activity, the nature of the nucleophile, reaction conditions, and substrate stability.

  • Catalyst System: Palladium-catalyzed reactions, such as the Tsuji-Trost reaction, are common for this transformation.[1][2] The choice of palladium source (e.g., Pd(PPh₃)₄, [Pd(allyl)Cl]₂) and ligands is critical. Phosphine ligands, introduced by Trost, are often essential for high efficiency.[1] If you are observing low conversion, consider the following:

    • Catalyst Deactivation: Ensure your catalyst is active and not poisoned by impurities in your reagents or solvents.

    • Ligand Choice: The steric and electronic properties of the phosphine ligand can significantly impact the reaction rate and stability of the catalytic intermediate.[3] Experiment with different ligands (e.g., PPh₃, dppe, Xantphos) to find the optimal one for your specific nucleophile and solvent system.

  • Nucleophile Strength and Sterics: The reactivity of your nucleophile plays a major role.

    • "Soft" vs. "Hard" Nucleophiles: "Soft" nucleophiles (pKa of conjugate acid < 25), such as stabilized enolates (e.g., malonates), generally add directly to the π-allyl palladium complex.[2] "Hard" nucleophiles (e.g., organolithiums, Grignard reagents) can be more challenging and may lead to side reactions.[4]

    • Steric Hindrance: Bulky nucleophiles may react sluggishly.[2]

  • Reaction Conditions:

    • Solvent: The polarity of the solvent can influence the reaction rate and regioselectivity.[3] Common solvents include THF, dioxane, and DMF.

    • Temperature: While some reactions proceed at room temperature, others may require heating to overcome activation barriers.[3] However, elevated temperatures can also promote side reactions like elimination.

    • Base: For nucleophiles that require deprotonation (e.g., malonates, amines), the choice and stoichiometry of the base are crucial.

Q2: I am observing a mixture of regioisomers (SN2 vs. SN2' products). How can I improve the regioselectivity of my reaction?

A2: Controlling regioselectivity is a common challenge in allylic substitutions. The nucleophile can attack at the carbon bearing the leaving group (α-position, SN2) or at the γ-position of the allylic system, leading to a rearranged product (SN2').[5][6]

  • Mechanism: In palladium-catalyzed reactions, the formation of a symmetrical η³-allyl palladium intermediate often leads to a mixture of products, with the nucleophile typically attacking the less sterically hindered terminus.[2][7]

  • Controlling Factors:

    • Ligand Bulk: Sterically demanding ligands can direct the nucleophile to the less hindered carbon of the π-allyl complex.[3]

    • Solvent Effects: The solvent can influence the geometry of the π-allyl intermediate and thus the regioselectivity.[3]

    • Nature of the Nucleophile: The size and nature of the nucleophile can influence the site of attack.[2]

    • Metal Catalyst: While palladium is common, other metals like copper can favor the γ-substituted (SN2') product.[4]

Q3: My reaction is producing significant amounts of but-2-ene-1,4-diol and other elimination byproducts. What is causing this and how can I prevent it?

A3: The formation of but-2-ene-1,4-diol suggests hydrolysis of the starting material or product. Elimination reactions are also a common side pathway.[8]

  • Hydrolysis: The bromo and hydroxyl groups in (E)-4-bromobut-2-en-1-ol are susceptible to hydrolysis, especially in the presence of water and a base.

    • Mitigation: Ensure all reagents and solvents are anhydrous. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help.

  • Elimination: The allylic proton is acidic and can be abstracted by a base, leading to the formation of a conjugated diene.[8]

    • Mitigation:

      • Base Selection: Use a non-nucleophilic, sterically hindered base if possible.

      • Temperature Control: Lowering the reaction temperature can disfavor the elimination pathway, which often has a higher activation energy than the desired substitution.

      • Protecting Group: Protecting the hydroxyl group can prevent its participation in elimination or other side reactions.[9][10]

Q4: Should I protect the hydroxyl group of (E)-4-bromobut-2-en-1-ol before the substitution reaction?

A4: Yes, protecting the hydroxyl group is often a beneficial strategy.[9][10] The free hydroxyl group can complicate the reaction in several ways:

  • It can act as a nucleophile itself, leading to self-condensation or reaction with the catalyst.

  • It can be deprotonated by the base, affecting the stoichiometry and potentially leading to undesired side reactions.

  • It can coordinate to the metal catalyst, altering its reactivity and selectivity.

  • Choosing a Protecting Group: Select a protecting group that is stable to the reaction conditions and can be removed selectively without affecting the desired product. Common choices for alcohols include silyl ethers (e.g., TBS, TIPS), benzyl ethers (Bn), or acetals.[10] The choice depends on the specific reagents used in the substitution and subsequent steps in your synthetic sequence.[10][11]

II. Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during allylic substitutions with (E)-4-bromobut-2-en-1-ol.

Problem 1: Low or No Conversion of Starting Material
Potential Cause Diagnostic Check Recommended Solution
Inactive Catalyst Analyze a small aliquot of the reaction mixture by TLC or LC-MS to confirm the presence of starting material.Use a fresh batch of catalyst or a different palladium source. Consider pre-activating the catalyst if applicable.
Inappropriate Ligand Review literature for ligands used in similar allylic substitutions.Screen a variety of phosphine ligands with different steric and electronic properties.
Insufficiently Reactive Nucleophile Check the pKa of the conjugate acid of your nucleophile.If using a "hard" nucleophile, consider transmetalation to a softer metal (e.g., from Li to Cu or Zn). For weak nucleophiles, a stronger base or higher temperature may be necessary.
Low Reaction Temperature Monitor the reaction progress over time at the current temperature.Gradually increase the reaction temperature in increments of 10 °C, while monitoring for byproduct formation.
Problem 2: Formation of Multiple Products (Poor Regio- or Chemoselectivity)
Potential Cause Diagnostic Check Recommended Solution
Mixture of SN2 and SN2' Products Characterize the product mixture by NMR and/or GC-MS to identify the regioisomers.Modify the catalyst system: use bulkier ligands to favor attack at the less substituted carbon.[3] Explore different metal catalysts (e.g., copper for γ-selectivity).[4] Adjusting the solvent polarity can also influence the outcome.[3]
Formation of Elimination Products Identify diene byproducts by NMR or GC-MS.Lower the reaction temperature. Use a less basic or more sterically hindered base. Protect the hydroxyl group.
Reaction with the Hydroxyl Group Look for evidence of ether formation or other products resulting from the reaction of the hydroxyl group.Protect the hydroxyl group with a suitable protecting group prior to the substitution reaction.[9][10]

III. Experimental Protocols & Methodologies

General Protocol for a Palladium-Catalyzed Allylic Substitution (Tsuji-Trost Reaction)

This protocol is a general starting point and may require optimization for your specific nucleophile and substrate.

  • Hydroxyl Protection (Recommended):

    • Dissolve (E)-4-bromobut-2-en-1-ol in an appropriate anhydrous solvent (e.g., DCM or THF).

    • Add a suitable base (e.g., triethylamine or imidazole).

    • Add the protecting group reagent (e.g., TBSCl) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Work up the reaction and purify the protected alcohol.

  • Allylic Substitution:

    • To a flame-dried flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligands.

    • Add the anhydrous solvent (e.g., THF).

    • Add the nucleophile and, if necessary, a base (e.g., NaH, K₂CO₃).

    • Stir the mixture for a short period to allow for salt formation.

    • Add the protected (E)-4-bromobut-2-en-1-ol derivative dropwise.

    • Stir the reaction at the desired temperature and monitor its progress by TLC or GC-MS.

    • Upon completion, quench the reaction and perform an appropriate workup.

    • Purify the product by column chromatography.

IV. Visualizing the Reaction Pathway

Palladium-Catalyzed Allylic Substitution Cycle

Tsuji-Trost Cycle Pd(0)Ln Pd(0)Ln π-allyl Pd(II) complex π-allyl Pd(II) complex Pd(0)Ln->π-allyl Pd(II) complex Oxidative Addition Product Product π-allyl Pd(II) complex->Product Nucleophilic Attack Leaving Group Leaving Group π-allyl Pd(II) complex->Leaving Group Product->Pd(0)Ln Reductive Elimination Allylic Substrate Allylic Substrate Allylic Substrate->π-allyl Pd(II) complex Nucleophile Nucleophile Nucleophile->π-allyl Pd(II) complex Troubleshooting Flow Start Low Yield? Check_Conversion Check Starting Material Conversion Start->Check_Conversion Low_Conversion Low Conversion Check_Conversion->Low_Conversion Yes High_Conversion High Conversion, Low Isolated Yield Check_Conversion->High_Conversion No Optimize_Catalyst Optimize Catalyst/Ligand Low_Conversion->Optimize_Catalyst Optimize_Conditions Adjust T°/Solvent Low_Conversion->Optimize_Conditions Check_Side_Products Analyze Side Products High_Conversion->Check_Side_Products Regioisomers Regioisomers? Check_Side_Products->Regioisomers Elimination Elimination? Check_Side_Products->Elimination Modify_Ligands Modify Ligands/Metal Regioisomers->Modify_Ligands Yes Protect_OH Protect Hydroxyl Group Elimination->Protect_OH Adjust_Base_Temp Adjust Base/T° Elimination->Adjust_Base_Temp Yes

Caption: Decision tree for troubleshooting low yield.

V. References

  • Allylic Substitution vs. Suzuki Cross-Coupling: Capitalizing on Chemoselectivity with Bifunctional Substrates - PMC - NIH. (n.d.). Retrieved from

  • Allylic Substitution - Chemistry LibreTexts. (2023, January 22). Retrieved from

  • Allylic Substitution Reaction: Mechanism, Examples & Tips - Vedantu. (n.d.). Retrieved from

  • Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications | Chemical Reviews - ACS Publications. (2021, March 19). Retrieved from

  • Tsuji–Trost reaction - Wikipedia. (n.d.). Retrieved from

  • Regiocontrolled allylic functionalization of internal alkene via selenium-π-acid catalysis guided by boron substitution - PubMed Central. (n.d.). Retrieved from

  • Breaking Conjugation: Unusual Regioselectivity with 2-Substituted Allylic Substrates in the Tsuji-Trost Reaction - NIH. (n.d.). Retrieved from

  • Tsuji-Trost Reaction - Organic Chemistry Portal. (n.d.). Retrieved from

  • Allylic and Benzylic Halides - SN1 and SN2 Reactions - YouTube. (2023, March 16). Retrieved from

  • Allylic rearrangement - Wikipedia. (n.d.). Retrieved from

  • Optimization of the conditions of allylic oxidation of 4. | Download Table - ResearchGate. (n.d.). Retrieved from

  • Effect of the leaving group and the allylic structure on the kinetics and thermodynamics of the reaction of allylic carboxylates with palladium(0) complexes - Semantic Scholar. (n.d.). Retrieved from

  • Catalytic synthesis of (Z)‐but‐2‐ene‐1,4‐diol monoesters (pathways... - ResearchGate. (n.d.). Retrieved from

  • What is Allylic Bromination? - Master Organic Chemistry. (2013, November 25). Retrieved from

  • CN1966480A - 2-butylene-1,4-diol synthesis method - Google Patents. (n.d.). Retrieved from

  • Effect of the leaving group and the allylic structure on the kinetics and thermodynamics of the reaction of allylic carboxylates with palladium(0) complexes | Request PDF - ResearchGate. (2025, August 9). Retrieved from

  • IR study of alkene allylic activation on magnesium ferrite and alumina catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing). (n.d.). Retrieved from

  • Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin) - NIH. (n.d.). Retrieved from

  • Synthesis of Substituted 1,4-Dienes by Direct Alkylation of Allylic Alcohols - PubMed Central. (n.d.). Retrieved from

  • Kinetics of Palladium(0)‐Allyl Interactions in the Tsuji‐Trost Reaction, derived from Single‐Molecule Fluorescence Microsc. (n.d.). Retrieved from

  • 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. (2023, October 13). Retrieved from

  • Allylic Bromination With Allylic Rearrangement - Master Organic Chemistry. (2013, December 2). Retrieved from

  • Mechanistic Investigation of Palladium–Catalyzed Allylic C–H Activation. (2012, December 5). Retrieved from

  • Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective - PMC - NIH. (n.d.). Retrieved from

  • 1,4-Diene synthesis by allylation or C-C coupling - Organic Chemistry Portal. (n.d.). Retrieved from

  • Haloalkanes and Haloarenes - Samagra. (n.d.). Retrieved from

  • Copper-catalyzed allylic substitution - Wikipedia. (n.d.). Retrieved from

  • PROTECTING GROUPS. (n.d.). Retrieved from

  • 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry - YouTube. (2020, December 16). Retrieved from

  • Regio- and Chemoselective Double Allylic Substitution of Alkenyl vic-Diols - ChemRxiv. (n.d.). Retrieved from

  • Copper-Catalyzed Enantioselective Borylative Allyl–Allyl Coupling of Allenes and Allylic gem-Dichlorides - PMC - NIH. (2023, April 10). Retrieved from

  • PROTECTING GROUPS FOR ORGANIC SYNTHESIS - Neliti. (2024, July 13). Retrieved from

  • 13.10: Protecting Groups in Organic Synthesis - Chemistry LibreTexts. (2021, March 5). Retrieved from

  • Protective group strategies in carbohydrate and peptide chemistry - Scholarly Publications Leiden University. (2025, October 20). Retrieved from

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (n.d.). Retrieved from

Sources

Optimization

Technical Support Center: Purification of (E)-4-bromobut-2-en-1-ol and Its Derivatives

Welcome to the Technical Support Center for the purification of (E)-4-bromobut-2-en-1-ol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tec...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of (E)-4-bromobut-2-en-1-ol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the unique challenges associated with purifying these valuable synthetic intermediates. As allylic bromides and alcohols, these compounds exhibit sensitivities that require careful consideration during purification to prevent degradation and ensure high purity.

Introduction to the Challenges

(E)-4-bromobut-2-en-1-ol and its derivatives are bifunctional molecules that serve as versatile building blocks in organic synthesis.[1] However, their purification is often complicated by their thermal lability and sensitivity to acidic conditions, which can lead to decomposition and the formation of impurities.[2] Common issues include isomerization, elimination, and substitution reactions, particularly during column chromatography on standard silica gel and distillation at elevated temperatures.

This guide provides a structured approach to troubleshooting common purification problems, offering detailed protocols and explaining the scientific principles behind each recommendation.

Troubleshooting Common Purification Issues

This section addresses specific problems you may encounter during the purification of (E)-4-bromobut-2-en-1-ol and its derivatives, presented in a question-and-answer format.

Column Chromatography Problems

Question 1: My compound is decomposing on the silica gel column. How can I prevent this?

Answer:

Decomposition on silica gel is a frequent issue with acid-sensitive compounds like allylic bromides. Silica gel is inherently acidic and can catalyze degradation pathways such as allylic rearrangement and elimination. To mitigate this, you should use deactivated silica gel.

Causality: The acidic silanol groups (Si-OH) on the surface of standard silica gel can protonate the hydroxyl group of your alcohol, making it a good leaving group and facilitating carbocation formation. This can lead to a cascade of undesired reactions. Deactivating the silica gel neutralizes these acidic sites.

Recommended Protocol for Silica Gel Deactivation:

  • Prepare a Triethylamine Solution: Prepare a solution of 1-2% triethylamine (TEA) in your chosen non-polar solvent for column chromatography (e.g., hexane or petroleum ether).

  • Create a Slurry: In a fume hood, create a slurry of the silica gel in the TEA-containing solvent.

  • Remove the Solvent: Remove the solvent under reduced pressure using a rotary evaporator.

  • Dry Thoroughly: Dry the silica gel under high vacuum overnight to remove all traces of the solvent and excess TEA.

Alternatively, you can add 0.5-1% triethylamine to your eluent system during chromatography. However, pre-treating the silica gel is often more effective.

Question 2: I'm observing significant streaking and poor separation of my compound during column chromatography. What can I do?

Answer:

Streaking and poor separation are typically caused by an inappropriate solvent system or issues with how the sample was loaded onto the column.

Causality: If the eluent is too polar, your compound and impurities will move too quickly, resulting in poor separation. If it's not polar enough, the compound may move too slowly and interact too strongly with the silica gel, leading to band broadening and streaking. Improper sample loading can also lead to an uneven distribution of the compound at the top of the column.

Troubleshooting Steps:

  • Optimize Your Solvent System with TLC:

    • Systematically test different solvent mixtures using Thin Layer Chromatography (TLC). A good starting point for (E)-4-bromobut-2-en-1-ol is a mixture of hexane and ethyl acetate.

    • Aim for an Rf value of 0.2-0.3 for your target compound. This generally provides the best separation on a column.

    • Solvent System Suggestions:

      • Start with 10% Ethyl Acetate in Hexane and gradually increase the polarity.

      • For more polar derivatives, consider using dichloromethane with a small percentage of methanol.

  • Proper Sample Loading:

    • Dry Loading: Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane or acetone). Add a small amount of silica gel to this solution and then evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column. This technique often leads to sharper bands and better separation.

    • Wet Loading: If you must load your sample wet, dissolve it in the minimum amount of the initial, least polar eluent.

Distillation Difficulties

Question 3: My compound is turning dark and I'm getting a low yield upon distillation. What's happening?

Answer:

This is a classic sign of thermal decomposition. (E)-4-bromobut-2-en-1-ol and its derivatives are often sensitive to heat.

Causality: At elevated temperatures, allylic alcohols can undergo elimination to form dienes or other rearrangement products. The presence of any acidic or basic impurities can catalyze this decomposition.

Recommendations for Safe Distillation:

  • Use High Vacuum: Always distill these compounds under a high vacuum (e.g., <1 mmHg) to lower the boiling point and reduce the required temperature.

  • Monitor the Temperature: Use an oil bath with a thermometer to carefully control the heating. Do not heat the distillation flask directly with a heating mantle, as this can create hot spots.

  • Keep it Quick: Do not heat the compound for an extended period. Once the desired fraction is collected, stop the distillation.

  • Consider a Short-Path Distillation Apparatus: For small quantities, a Kugelrohr or short-path distillation apparatus minimizes the distance the compound has to travel, reducing the time it spends at high temperatures.

Recrystallization Challenges

Question 4: My compound "oils out" instead of crystallizing. How can I get solid crystals?

Answer:

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is common for low-melting point solids or when the cooling process is too rapid.[3]

Causality: The compound's solubility in the cooling solvent is still too high at the temperature at which it separates, or the cooling is so fast that the molecules don't have time to arrange into a crystal lattice.

Troubleshooting Recrystallization:

  • Solvent Selection is Key:

    • An ideal solvent will dissolve the compound when hot but not when cold.

    • For the relatively polar (E)-4-bromobut-2-en-1-ol, consider solvent systems like diethyl ether/hexane or ethyl acetate/hexane.

    • Procedure: Dissolve your compound in a minimal amount of the more polar solvent (e.g., diethyl ether) while gently warming. Then, slowly add the less polar solvent (e.g., hexane) until the solution becomes slightly cloudy. Gently warm again until the solution is clear, and then allow it to cool slowly.

  • Slow Cooling is Crucial:

    • Allow the hot, saturated solution to cool to room temperature undisturbed.

    • Once at room temperature, you can then place it in an ice bath or refrigerator to maximize crystal formation.

  • Induce Crystallization:

    • Seeding: Add a tiny crystal of the pure compound to the cooled solution to provide a nucleation site.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles can act as nucleation sites.

FAQs: Purification and Purity Analysis

Q1: What are the most common impurities I should expect in my crude (E)-4-bromobut-2-en-1-ol?

A1: Common impurities can include unreacted starting materials (such as but-2-ene-1,4-diol), byproducts from the bromination reaction (e.g., the dibrominated product), and decomposition products (such as isomers or elimination products).[2]

Q2: How can I assess the purity of my final product?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • TLC: A quick and easy way to get a qualitative idea of purity. A single spot in multiple solvent systems is a good indication of high purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile impurities. The mass spectrum can help identify byproducts and degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR: Will confirm the structure of your desired product and can reveal the presence of impurities if their signals are visible.

    • Quantitative NMR (qNMR): This is a powerful technique for determining the absolute purity of your compound. By integrating the signals of your compound against a known amount of an internal standard, you can calculate a precise purity value.[4]

Q3: Is it possible to store purified (E)-4-bromobut-2-en-1-ol?

A3: Yes, but with precautions. Due to its potential for decomposition, it should be stored at low temperatures (e.g., in a freezer at -20°C), under an inert atmosphere (argon or nitrogen), and protected from light. For long-term storage, consider dissolving it in a dry, aprotic solvent.

Experimental Workflow Visualizations

To aid in understanding the purification processes, the following diagrams illustrate the key steps.

Column_Chromatography_Workflow cluster_prep Preparation cluster_elution Elution cluster_analysis Analysis prep_silica Prepare Deactivated Silica Gel pack_column Pack Column prep_silica->pack_column load_sample Load Sample pack_column->load_sample prep_sample Prepare Sample (Dry or Wet Loading) prep_sample->load_sample elute Elute with Optimized Solvent System load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate final_product final_product evaporate->final_product Pure Product

Caption: Workflow for Purification by Column Chromatography.

Vacuum_Distillation_Workflow setup Set up Short-Path Distillation Apparatus crude Add Crude Product and Stir Bar setup->crude vacuum Apply High Vacuum crude->vacuum heat Gently Heat with an Oil Bath vacuum->heat collect Collect Distillate at Correct Temp/Pressure heat->collect product Pure Product collect->product

Caption: Workflow for Purification by Vacuum Distillation.

Quantitative Data Summary

The following table provides typical parameters for the purification of allylic alcohols and bromides. Note that optimal conditions for your specific derivative may vary and should be determined empirically.

Purification TechniqueParameterRecommended Value/RangeRationale
Column Chromatography Stationary PhaseDeactivated Silica Gel (with TEA)Prevents acid-catalyzed decomposition.
Eluent SystemHexane/Ethyl Acetate GradientGood for separating compounds of moderate polarity.
Target Rf (on TLC)0.2 - 0.3Provides optimal separation on a column.
Vacuum Distillation Pressure< 1 mmHgLowers the boiling point to prevent thermal decomposition.
Heating MethodControlled Oil BathAvoids hot spots and allows for precise temperature control.
Recrystallization Solvent SystemDiethyl Ether/Hexane or EtOAc/HexaneA polar solvent to dissolve, and a non-polar solvent to induce precipitation.
Cooling RateSlow cooling to room temp, then ice bathPromotes the formation of large, pure crystals.

References

  • LookChem. (n.d.). (E)-4-bromobut-2-en-1-ol. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Alkyl and Alkylene Bromides. Retrieved from [Link]

  • Master Organic Chemistry. (2013). What is Allylic Bromination?. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of (E)-4-bromobut-2-en-1-ol Synthesis

Document ID: TSC-2026-01-C4H7BrO Version: 1.0 This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of (E)-4-bromobut-2-en-1-ol. We will a...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-2026-01-C4H7BrO

Version: 1.0

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of (E)-4-bromobut-2-en-1-ol. We will address common experimental challenges, offer troubleshooting solutions, and present optimized protocols to enhance yield, purity, and reproducibility.

Introduction: The Synthetic Challenge

(E)-4-bromobut-2-en-1-ol is a valuable bifunctional building block in organic synthesis, featuring both a nucleophilic alcohol and an electrophilic allylic bromide. The key challenge in its synthesis lies in achieving selective mono-bromination of the precursor, (E)-but-2-ene-1,4-diol, while preserving the double bond's stereochemistry and avoiding common side reactions. This guide focuses on the most prevalent synthetic route: the selective allylic substitution of (E)-but-2-ene-1,4-diol.

Troubleshooting Guide: A Problem-Solving Approach

This section is designed to help you diagnose and resolve specific issues encountered during the synthesis.

Question 1: My reaction yield is very low or I'm isolating no product. What are the likely causes?

Answer:

Low or zero yield is a common issue that can typically be traced back to one of three areas: reaction conditions, reagent viability, or product stability.

  • Probable Cause A: Incomplete Reaction

    • Causality: The activation energy for the substitution of the hydroxyl group is not being met, or the reaction has not proceeded for a sufficient duration. Allylic alcohols can be reluctant to undergo substitution without activation.

    • Solution:

      • Reagent Choice: Using aqueous HBr is a classic method but can be harsh. A milder and often more effective approach is the Appel reaction, using triphenylphosphine (PPh₃) and a bromine source like carbon tetrabromide (CBr₄) or N-Bromosuccinimide (NBS). NBS, in particular, is excellent for selective allylic brominations.[1][2]

      • Temperature Optimization: If using an Appel-type reaction, it may require cooling initially (0 °C) during reagent addition to control exothermicity, followed by warming to room temperature or slightly above (e.g., 40 °C) to drive the reaction to completion. Monitor progress by Thin Layer Chromatography (TLC).

      • Reaction Time: Ensure the reaction is stirred until TLC analysis shows complete consumption of the starting diol.

  • Probable Cause B: Product or Starting Material Degradation

    • Causality: The target molecule, (E)-4-bromobut-2-en-1-ol, and related intermediates can be sensitive to strong acids.[3] Using concentrated hydrobromic acid can lead to side reactions, including ether formation or polymerization, especially at elevated temperatures.

    • Solution:

      • Avoid Strong Acids: Shift to non-acidic brominating conditions (e.g., PPh₃/CBr₄).

      • Maintain Inert Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation, especially if radical mechanisms are involved (as with NBS/light).

      • Temperature Control: Do not overheat the reaction. Use a water or oil bath for precise temperature management.

  • Probable Cause C: Poor Nucleophilic Attack

    • Causality: The hydroxyl group is a poor leaving group. It must be protonated (under acidic conditions) or converted into a better leaving group (e.g., an O-phosphonium species in the Appel reaction) for the bromide ion to displace it.

    • Solution: Ensure your reagents are of high quality and anhydrous where necessary (e.g., PPh₃ and the solvent for an Appel reaction). The presence of water can hydrolyze reagents and intermediates.

Question 2: My NMR analysis shows a mixture of products. How can I improve selectivity for the desired mono-bromo product?

Answer:

Poor selectivity is the primary hurdle in this synthesis. The main culprits are di-bromination and addition to the double bond.

  • Probable Cause A: Formation of 1,4-dibromobut-2-ene

    • Causality: (E)-but-2-ene-1,4-diol has two equivalent hydroxyl groups. If an excess of the brominating agent is used, or if the reaction is allowed to proceed for too long after the formation of the mono-bromo product, a second substitution will occur.

    • Solution:

      • Control Stoichiometry: This is the most critical parameter. Use the diol as the limiting reagent. Start with a sub-stoichiometric amount of the brominating agent (e.g., 0.8-0.9 equivalents). This will necessarily leave some unreacted starting material, but it significantly enhances selectivity for the mono-substituted product. The unreacted diol can be easily separated during purification due to its higher polarity.

      • Slow Reagent Addition: Add the brominating agent (or the solution of PPh₃/CBr₄) dropwise to the reaction mixture at a low temperature (e.g., 0 °C). This maintains a low instantaneous concentration of the active reagent, favoring the initial, faster mono-bromination over the subsequent, slower di-bromination.

  • Probable Cause B: Formation of 2,3-dibromobutane-1,4-diol

    • Causality: This side product results from the electrophilic addition of bromine (Br₂) across the carbon-carbon double bond. This is a significant issue when using brominating agents that can generate free Br₂, such as HBr or even NBS under certain conditions.[1]

    • Solution:

      • Use N-Bromosuccinimide (NBS): NBS is the reagent of choice to prevent this side reaction. It provides a low, steady concentration of Br₂ through its reaction with trace amounts of HBr generated in situ, which favors the radical substitution pathway at the allylic position over electrophilic addition.[4]

      • Avoid Light (if not using a radical initiator): If you are not intentionally running a radical reaction, protect the reaction from light to minimize the homolytic cleavage of any Br₂ that may form.

Question 3: I'm having difficulty purifying my product. It seems to co-elute with byproducts or degrade on the column.

Answer:

Purification requires a gentle approach that accounts for the product's polarity and potential instability.

  • Probable Cause A: Inefficient Workup

    • Causality: Acidic or phosphine-based byproducts from the reaction can complicate purification. For example, in an Appel reaction, triphenylphosphine oxide (TPPO) is a major byproduct that can be difficult to remove.

    • Solution:

      • Neutralizing Wash: Before extraction, wash the organic layer with a mild base like saturated sodium bicarbonate (NaHCO₃) solution to remove any acidic residues.[5]

      • TPPO Removal: If TPPO is present, it can sometimes be precipitated out by adding a non-polar solvent like hexane or ether and cooling the mixture. Alternatively, it can be removed via column chromatography, but requires a carefully chosen solvent system.

  • Probable Cause B: Poor Chromatographic Resolution

    • Causality: The product, starting material, and di-bromo byproduct may have close Rf values on TLC, making separation by column chromatography challenging.

    • Solution:

      • Solvent System Optimization: Systematically screen solvent systems for column chromatography. A common starting point is a mixture of hexane and ethyl acetate. Gradually increasing the polarity by increasing the ethyl acetate percentage should allow for the separation of the less polar di-bromo product, the desired mono-bromo product, and the highly polar starting diol.

      • Use High-Quality Silica: Use fresh, high-quality silica gel for the best resolution.

  • Probable Cause C: On-Column Degradation

    • Causality: The silica gel is slightly acidic and can cause degradation of acid-sensitive compounds.

    • Solution:

      • Neutralize Silica: Deactivate the silica gel by treating it with a solvent mixture containing a small amount of a non-nucleophilic base, such as triethylamine (~1%), before packing the column.

      • Rapid Purification: Do not let the product sit on the column for an extended period. Elute the column as quickly as good separation allows.

Frequently Asked Questions (FAQs)

  • Q1: What is the recommended starting material and brominating agent for optimal results?

    • A1: The recommended starting material is (E)-but-2-ene-1,4-diol. For the highest selectivity and yield of the mono-bromo product, an Appel reaction using Triphenylphosphine (PPh₃) and Carbon Tetrabromide (CBr₄) in an anhydrous solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) is highly recommended. Using 0.9 equivalents of both PPh₃ and CBr₄ relative to the diol often provides a good balance between conversion and selectivity.

  • Q2: What are the most critical parameters to control during the reaction?

    • A2: The three most critical parameters are:

      • Stoichiometry: Keep the brominating agent sub-stoichiometric (0.8-0.9 eq) to the diol.

      • Temperature: Perform the initial addition of reagents at 0 °C to control the reaction rate and exotherm.

      • Anhydrous Conditions: For reactions like the Appel, ensure all glassware is oven-dried and solvents are anhydrous to prevent reagent quenching.

  • Q3: How can I confirm the (E)-stereochemistry of my final product?

    • A3: The stereochemistry is best confirmed using ¹H NMR spectroscopy. The two protons on the double bond (vinylic protons) will show a characteristic large coupling constant (J value). For the (E)-isomer, this coupling constant is typically in the range of 14-16 Hz . The corresponding (Z)-isomer would have a much smaller coupling constant (usually 6-12 Hz).

  • Q4: How should I store the purified (E)-4-bromobut-2-en-1-ol?

    • A4: The product is an allylic bromide and can be unstable over long periods. It should be stored in a tightly sealed container, under an inert atmosphere (Argon or Nitrogen), at a low temperature (≤ 4 °C), and protected from light to minimize degradation.

Data Presentation & Optimized Protocol

Table 1: Impact of Key Parameters on Reaction Outcome
ParameterConditionExpected Impact on YieldExpected Impact on Purity (Selectivity)Rationale
Brominating Agent PPh₃ / CBr₄HighVery HighMild, non-acidic conditions. Avoids Br₂ addition.
HBr (aq)Moderate to HighLow to ModerateHarsh acidic conditions can cause degradation and side reactions.
NBS / AIBNModerateHighGood for allylic bromination, but radical conditions can be complex.
Stoichiometry (Agent:Diol) 0.9 : 1.0Good (max ~90%)HighFavors mono-bromination, leaving separable starting material.
1.1 : 1.0HighLowDrives reaction to completion but significantly increases di-bromination.
Temperature 0 °C to RTGoodHighControls reaction rate, minimizes side reactions and degradation.
> 50 °C (Reflux)VariableLowCan increase reaction rate but often leads to lower selectivity and decomposition.
Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purify Purification prep 1. Oven-dry glassware 2. Prepare anhydrous solvents react_setup 1. Dissolve Diol in DCM 2. Cool to 0 °C (Ice Bath) 3. Add PPh₃ & CBr₄ (0.9 eq) prep->react_setup react_run 4. Stir at 0 °C, then warm to RT 5. Monitor by TLC react_setup->react_run quench 6. Quench Reaction (e.g., add water) react_run->quench extract 7. Extract with DCM 8. Wash with NaHCO₃ (aq) 9. Wash with Brine quench->extract dry 10. Dry (Na₂SO₄), Filter 11. Concentrate in vacuo extract->dry column 12. Column Chromatography (Hexane/EtOAc gradient) dry->column characterize 13. Characterize Product (NMR, IR, MS) column->characterize Troubleshooting decision decision issue issue cause cause solution solution start Low Yield or Purity Issue decision1 Primary Issue? start->decision1 Analyze Crude TLC/NMR issue_yield issue_yield decision1->issue_yield Low Conversion issue_purity issue_purity decision1->issue_purity Multiple Spots cause_yield1 1. Insufficient Reagent Activation 2. Reaction Time/Temp Too Low issue_yield->cause_yield1 Probable Cause solution_yield1 Solution: - Use Appel Reaction (PPh₃/CBr₄) - Increase reaction time/temp slightly - Ensure anhydrous conditions cause_yield1->solution_yield1 cause_purity1 1. Di-bromination 2. Br₂ Addition to Alkene issue_purity->cause_purity1 Probable Cause solution_purity1 Solution: - Use 0.9 eq of brominating agent - Add reagent slowly at 0 °C - Use NBS or PPh₃/CBr₄ to avoid free Br₂ cause_purity1->solution_purity1

Caption: Decision tree for troubleshooting common synthesis problems.

Detailed Experimental Protocol: Appel Reaction

Materials:

  • (E)-but-2-ene-1,4-diol (1.0 eq)

  • Triphenylphosphine (PPh₃) (0.9 eq)

  • Carbon Tetrabromide (CBr₄) (0.9 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Setup: Under an atmosphere of dry nitrogen, add (E)-but-2-ene-1,4-diol to a round-bottom flask equipped with a magnetic stir bar. Dissolve the diol in anhydrous DCM (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: To the stirred solution, add triphenylphosphine (0.9 eq) in one portion, followed by the slow, portion-wise addition of carbon tetrabromide (0.9 eq). Maintain the temperature at 0 °C during addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction's progress by TLC until the starting material is consumed (typically 2-4 hours).

  • Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, using a gradient elution of ethyl acetate in hexane (e.g., starting from 10% and increasing to 40% EtOAc).

  • Analysis: Combine the pure fractions (identified by TLC) and remove the solvent in vacuo to yield (E)-4-bromobut-2-en-1-ol as a pale oil. Confirm identity and purity by NMR and MS.

References

  • EP0040830B1 - Method for the preparation of (e)-4-bromo-2-methylbut-2-en-1-al.
  • Master Organic Chemistry - Allylic Bromination and Benzylic Bromination: What Is It, And How Does It Work?. [Link]

  • LibreTexts Chemistry - 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. [Link]

  • YouTube - Allylic Bromination of Alkenes Using NBS. [Link]

  • YouTube - 1-bromobutane synthesis. [Link]

Sources

Optimization

Technical Support Center: Chromatographic Monitoring of (E)-4-bromobut-2-en-1-ol Reactions

Welcome to the technical support center for monitoring reactions involving (E)-4-bromobut-2-en-1-ol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-te...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for monitoring reactions involving (E)-4-bromobut-2-en-1-ol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-tested advice to navigate the complexities of chromatographic analysis for this versatile building block. The bifunctional nature of (E)-4-bromobut-2-en-1-ol, possessing both a reactive allylic bromide and a polar alcohol, presents unique challenges and opportunities in reaction monitoring. This resource is structured to provide immediate answers to common questions and detailed troubleshooting guides for the most frequently employed chromatographic techniques: Thin Layer Chromatography (TTC), Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: Which chromatographic technique is best for monitoring the consumption of (E)-4-bromobut-2-en-1-ol?

The choice of technique depends on the specific reaction, the properties of the product(s), and the available equipment.

  • TLC is often the quickest and most convenient method for rapid, qualitative reaction monitoring at the bench.[1] It is excellent for determining the disappearance of the starting material and the appearance of new, less polar products.

  • GC is suitable for volatile and thermally stable compounds. Given the moderate volatility of (E)-4-bromobut-2-en-1-ol and many of its likely products, GC can provide quantitative data on reaction progress.

  • HPLC is highly versatile and can be used for a wide range of compounds, including those that are not volatile or are thermally sensitive. It is particularly useful for complex reaction mixtures and for quantitative analysis.

Q2: My (E)-4-bromobut-2-en-1-ol is not visible on the TLC plate under UV light. How can I visualize it?

(E)-4-bromobut-2-en-1-ol does not possess a strong chromophore, so it will not be readily visible under a standard 254 nm UV lamp.[2] You will need to use a chemical stain for visualization. Effective stains include:

  • Potassium permanganate (KMnO₄) stain: This is an excellent choice as it reacts with both the alcohol and the double bond, typically producing a yellow spot on a purple background.[2][3]

  • Ceric ammonium molybdate (CAM) or phosphomolybdic acid (PMA) stain: These are general-purpose stains that visualize a wide range of organic compounds, including alcohols, as dark blue or green spots upon heating.

  • Vanillin stain: A solution of vanillin in acidic ethanol can also be effective for visualizing alcohols, often yielding a range of colors for different compounds.[1]

Q3: I am seeing a streak instead of a distinct spot for my starting material on the TLC plate. What could be the cause?

Streaking on a TLC plate can be caused by several factors:

  • Sample Overloading: You may have spotted too much of the reaction mixture on the plate. Try diluting your sample before spotting.

  • Highly Polar Compound: The alcohol group in (E)-4-bromobut-2-en-1-ol can interact strongly with the silica gel, leading to tailing or streaking. Adding a small amount of a polar solvent like methanol or acetic acid to your mobile phase can help to mitigate this.[4]

  • Compound Degradation: Allylic bromides can be sensitive to the acidic nature of silica gel and may degrade on the plate.[5] This can manifest as a streak. Performing a 2D TLC can help diagnose this issue.

Q4: Can (E)-4-bromobut-2-en-1-ol be analyzed by Gas Chromatography (GC)?

Yes, GC is a viable method for analyzing (E)-4-bromobut-2-en-1-ol and its reactions, provided the products are also volatile and thermally stable. Care should be taken to avoid high inlet temperatures, which could cause on-column degradation. Derivatization of the alcohol group (e.g., silylation) can improve peak shape and thermal stability, but this is often not necessary for simple monitoring.

Troubleshooting Guide: Thin Layer Chromatography (TLC)

TLC is a powerful tool for real-time reaction monitoring. However, the unique properties of (E)-4-bromobut-2-en-1-ol can lead to some common issues.

Problem 1: Poor Separation of Starting Material and Product

Scenario: You are performing a nucleophilic substitution on the bromide, and your product has a similar polarity to the starting material. The spots on the TLC plate are too close together to confidently assess reaction completion.

Causality and Solution:

The polarity of both your starting material and product is dominated by the hydroxyl group. To achieve better separation, you need to fine-tune the polarity of your mobile phase.

Step-by-Step Protocol:

  • Start with a Standard Mobile Phase: A common starting point for polar compounds is a mixture of a non-polar solvent and a moderately polar solvent. A 7:3 mixture of hexanes and ethyl acetate is a good initial choice.

  • Systematically Vary Polarity:

    • If the spots are too low on the plate (low Rf), the mobile phase is not polar enough. Increase the proportion of ethyl acetate (e.g., to 6:4 or 5:5 hexanes:ethyl acetate).

    • If the spots are too high on the plate (high Rf), the mobile phase is too polar. Decrease the proportion of ethyl acetate (e.g., to 8:2 or 9:1 hexanes:ethyl acetate).

  • Introduce a Third Solvent: If adjusting the hexane/ethyl acetate ratio does not provide adequate separation, consider adding a small amount of a more polar solvent like methanol. For example, a 95:5 mixture of dichloromethane and methanol can be effective.

  • Consider a Different Solvent System: Sometimes, a complete change of solvent system is necessary. For example, a mixture of toluene and acetone might provide different selectivity.

Mobile Phase System Typical Ratio (v/v) Application Notes
Hexanes:Ethyl Acetate8:2 to 5:5Good starting point for many reactions. Adjust ratio to optimize Rf.
Dichloromethane:Methanol98:2 to 90:10Useful for more polar products.
Toluene:Acetone9:1 to 7:3Offers different selectivity compared to ester-based systems.
Problem 2: Suspected On-Plate Degradation

Scenario: You observe a streak originating from the baseline for your (E)-4-bromobut-2-en-1-ol spot, and perhaps some unexpected faint spots, even in a sample of the pure starting material.

Causality and Solution:

The acidic nature of standard silica gel can promote the degradation of sensitive compounds like allylic bromides. This can lead to the formation of byproducts during the chromatography itself, giving a misleading picture of your reaction. A 2D TLC is the definitive way to diagnose this issue.

Experimental Workflow for 2D TLC:

2D_TLC_Workflow A Spot Sample in Corner of a Square TLC Plate B Develop in First Dimension (Solvent 1) A->B C Dry the Plate Thoroughly B->C D Rotate Plate 90 Degrees C->D E Develop in Second Dimension (Same Solvent) D->E F Visualize the Plate E->F G Analyze Spot Distribution F->G H Spots on Diagonal: Stable Compound G->H If I Spots Off Diagonal: Degradation Occurred G->I If

Caption: Workflow for diagnosing compound stability on silica gel using 2D TLC.

Solutions if Degradation is Confirmed:

  • Use Neutralized Silica Plates: You can prepare plates with silica that has been treated with a base (e.g., triethylamine) to neutralize the acidic sites.

  • Add a Mobile Phase Modifier: Incorporating a small amount of a non-nucleophilic base like triethylamine (e.g., 0.1-1%) into your mobile phase can suppress degradation.

  • Switch to a Different Stationary Phase: Consider using alumina plates, which are basic and may be more suitable for acid-sensitive compounds.

Troubleshooting Guide: Gas Chromatography (GC)

GC can provide excellent quantitative data for reactions of (E)-4-bromobut-2-en-1-ol, but careful method development is key.

Problem 1: Broad or Tailing Peaks

Scenario: The peak for (E)-4-bromobut-2-en-1-ol is broad and shows significant tailing, making accurate integration difficult.

Causality and Solution:

The polar hydroxyl group can interact with active sites (e.g., free silanols) on the column or in the inlet liner, leading to poor peak shape.

Step-by-Step Troubleshooting:

  • Check Inlet and Column Health: Ensure you are using a deactivated inlet liner. If the column is old, active sites may have developed; trimming the first few centimeters of the column or replacing it may be necessary.

  • Optimize Temperatures:

    • Inlet Temperature: A temperature that is too low can cause slow vaporization and peak broadening. A temperature that is too high can cause degradation. A starting point of 200-220 °C is recommended.

    • Oven Temperature Program: A slow temperature ramp will generally give sharper peaks than an isothermal run.

  • Increase Carrier Gas Flow Rate: A higher flow rate can reduce the time the analyte spends in the column, minimizing interactions with active sites.

  • Consider Derivatization: While not ideal for rapid monitoring, converting the alcohol to a less polar silyl ether (e.g., using BSTFA) before injection will significantly improve peak shape.

Problem 2: Appearance of Unexplained Peaks

Scenario: Your chromatogram shows peaks that do not correspond to your starting material, expected product, or known impurities.

Causality and Solution:

This is often a sign of thermal degradation in the GC inlet. (E)-4-bromobut-2-en-1-ol can undergo elimination or rearrangement at high temperatures.

Troubleshooting Workflow:

GC_Degradation_Troubleshooting Start Unexplained Peaks in GC A Lower Inlet Temperature (e.g., in 20 °C increments) Start->A B Did Extra Peaks Decrease or Disappear? A->B C Yes: Thermal Degradation Confirmed. Use Lower Temp. B->C Yes D No: Peaks are Likely Reaction Byproducts B->D No E Analyze by GC-MS to Identify Unknowns D->E

Caption: Decision tree for troubleshooting unexpected peaks in the GC analysis.

Recommended Starting GC Conditions:

Parameter Recommended Setting Rationale
Column Mid-polarity (e.g., DB-5ms, HP-5ms)Good general-purpose columns for a range of polarities.
Inlet Temperature 220 °CBalances efficient vaporization with minimizing thermal degradation.
Oven Program 60 °C (2 min), then ramp 10 °C/min to 250 °CProvides good separation of components with varying boiling points.
Carrier Gas Helium or HydrogenStandard carrier gases for GC.
Detector FID or MSFID is a robust, general-purpose detector. MS is invaluable for identifying unknown peaks.[6][7][8]

Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)

HPLC offers high resolution and is suitable for a wide range of products from (E)-4-bromobut-2-en-1-ol reactions.

Problem 1: Poor Retention on a C18 Column

Scenario: You are using a standard reversed-phase C18 column, and your (E)-4-bromobut-2-en-1-ol and other polar components are eluting at or near the void volume, even with a high percentage of aqueous mobile phase.

Causality and Solution:

(E)-4-bromobut-2-en-1-ol is a small, polar molecule and may not have sufficient hydrophobic character to be retained on a traditional C18 stationary phase.

Solutions for Enhancing Retention:

  • Use a Polar-Embedded or Polar-Endcapped Column: These columns have stationary phases that are modified to be more compatible with highly aqueous mobile phases and offer better retention for polar analytes.[9]

  • Switch to a HILIC Column: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for retaining very polar compounds.[9] In HILIC, you use a high percentage of organic solvent (like acetonitrile) with a small amount of aqueous mobile phase.

  • Aqueous Normal Phase (ANP) Chromatography: This technique can also be effective for retaining and separating polar compounds.[9]

HPLC Column Selection Guide:

Analyte Properties Recommended Column Type Typical Mobile Phase
Starting material & polar productsPolar-embedded/endcapped C18Water/Methanol or Water/Acetonitrile gradient
Very polar products (e.g., diols)HILICAcetonitrile/Water gradient (high organic to start)
Non-polar productsStandard C18 or C8Water/Methanol or Water/Acetonitrile gradient
Problem 2: Poor Peak Shape (Fronting or Tailing)

Scenario: Your peaks of interest are not symmetrical, making accurate quantification challenging.

Causality and Solution:

Poor peak shape in HPLC can result from a variety of issues, including column overload, secondary interactions with the stationary phase, or a mismatch between the sample solvent and the mobile phase.

Step-by-Step Troubleshooting:

  • Check for Column Overload: Dilute your sample and re-inject. If the peak shape improves, you were overloading the column.

  • Adjust Mobile Phase pH: If your product has acidic or basic functional groups, their ionization state can affect peak shape. Add a buffer to your mobile phase to control the pH. For acidic compounds, a low pH (e.g., using formic or acetic acid) is often beneficial.

  • Match Sample Solvent to Mobile Phase: Ideally, your sample should be dissolved in the initial mobile phase of your gradient. Injecting a sample in a much stronger solvent than the mobile phase can cause peak distortion.

  • Check for Column Contamination or Voids: If the problem persists, your column may be contaminated or have developed a void at the inlet. Flushing the column or reversing it (if the manufacturer allows) may help. A new column may be required.

References

  • The Royal Society of Chemistry. (n.d.). Synthesis of β-Halo α,β-unsaturated Carbonyl Systems via The Combination of Halotrimethylsilane. Retrieved from [Link]

  • Reddit. (2010, March 31). AskChem: Do primary bromides decompose on silica? r/chemistry. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). TLC Stains. Retrieved from [Link]

  • Waters Blog. (2017, August 3). Infographic: What's the Best Column for Polar Compound Retention? Retrieved from [Link]

  • Agilent Technologies, Inc. (2011). Analysis of butenes in butane on an Agilent UltiMetal PLOT column. Retrieved from [Link]

  • Google Patents. (n.d.). JP3270596B2 - Method for producing allyl bromide.
  • Google Patents. (n.d.). US3671594A - Preparation of 2,3-dibromo-2-butene-1,4-diol.
  • ResearchGate. (2016, October 11). How to check whether the compound is degrading on Silica TLC plate or not? Retrieved from [Link]

  • ResearchGate. (2025, August 6). Theoretical investigations of 1,4-butanediol and 2-butene-1,4-diol cyclodehydration using postprocessing visualization of quantum chemical calculation data. Retrieved from [Link]

  • Agilent Technologies, Inc. (2012, November 29). Improved Gas Chromatograph Method for the Analysis of Trace Hydrocarbon Impurities in 1, 3-Butadiene. Retrieved from [Link]

  • ResearchGate. (2014, September 1). Polar compounds separation by HPLC - any thoughts? Retrieved from [Link]

  • MDPI. (n.d.). GC-MS analysis of some volatile constituents extracted from stem of Euphorbia tirucalli Linn. Archives of Orofacial Sciences. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Determination of Allyl Bromide on Newcrom R1 Column. Retrieved from [Link]

  • ChemicalDesk.Com. (2011, June 28). TLC Stains Preparation. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3D: Separation Theory. Retrieved from [Link]

  • YouTube. (2018, January 27). 18.04 Predicting Products of Nucleophilic Substitution Reactions. Retrieved from [Link]

  • Macmillan Group. (2022, April 5). Cross-coupling of allylic C(sp³)-H bonds with vinyl bromides via the... Journal of the American Chemical Society. Retrieved from [Link]

  • Archives of Orofacial Sciences. (n.d.). GC-MS analysis of some volatile constituents extracted from stem of Euphorbia tirucalli Linn. Retrieved from [Link]

  • MDPI. (n.d.). Investigation of a Complex Reaction Pathway Network of Isobutane/2-Butene Alkylation by CGC–FID and CGC-MS-DS. Retrieved from [Link]

  • Waters. (n.d.). Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Experimental Section Materials 1,4-Dibromobut-2-ene, S-adenosyl-L-homocysteine and m. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Bromide ion. Retrieved from [Link]

  • Samagra. (n.d.). Haloalkanes and Haloarenes. Retrieved from [Link]

  • ResearchGate. (2024, August 6). Gas-Phase Reaction Kinetic Study of a Series of Methyl-Butenols with Ozone under Atmospherically Relevant Conditions. Retrieved from [Link]

  • LCGC International. (2012, June 1). Stationary Phases for Modern Thin-Layer Chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). CN1303047C - Method for preparing 2,3-dibromo-2-butene-1,4-glycol.
  • PubMed. (n.d.). Gas chromatographic profiling and screening for phenols as isobutoxycarbonyl derivatives in aqueous samples. Retrieved from [Link]

  • University of Rochester. (n.d.). TLC stains. Retrieved from [Link]

  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

  • PubChem. (n.d.). (E)-4-bromobut-2-en-1-ol. Retrieved from [Link]

  • Reddit. (2016, March 29). What compounds are unstable in a silica gel column (chromatography). r/chemhelp. Retrieved from [Link]

  • ResearchGate. (n.d.). Cross‐coupling of allylic C(sp³)-H bonds with vinyl bromides via the.... Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 16). 2.1.4F: Visualizing TLC Plates. Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the 1H and 13C NMR Spectral Analysis of (E)-4-bromobut-2-en-1-ol

Introduction: Decoding the Molecular Blueprint (E)-4-bromobut-2-en-1-ol is a bifunctional organic molecule featuring a primary allylic alcohol, a trans-disubstituted alkene, and a primary alkyl bromide.[1] Its utility as...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Decoding the Molecular Blueprint

(E)-4-bromobut-2-en-1-ol is a bifunctional organic molecule featuring a primary allylic alcohol, a trans-disubstituted alkene, and a primary alkyl bromide.[1] Its utility as a synthetic intermediate in the preparation of various biologically active compounds necessitates unambiguous structural characterization.[2] While techniques like Mass Spectrometry (MS) can confirm its molecular weight (151.00 g/mol ) and the presence of a bromine atom through isotopic patterns, and Infrared (IR) Spectroscopy can identify the hydroxyl (-OH) and alkene (C=C) functional groups, only Nuclear Magnetic Resonance (NMR) spectroscopy provides the detailed atom-by-atom connectivity and stereochemical information required for complete structural elucidation.

This guide, designed for researchers and drug development professionals, offers an in-depth analysis of the 1H and 13C NMR spectra of (E)-4-bromobut-2-en-1-ol. We will dissect the expected chemical shifts, coupling constants, and multiplicities, and demonstrate how advanced 2D NMR techniques provide a self-validating system for structural confirmation.

Part 1: ¹H NMR Spectral Analysis – A Proton's Perspective

The ¹H NMR spectrum of (E)-4-bromobut-2-en-1-ol is anticipated to display four distinct signals, plus a variable signal for the hydroxyl proton. The chemical environment of each proton dictates its resonance frequency (chemical shift), and interactions with neighboring protons (spin-spin coupling) determine the signal's splitting pattern (multiplicity). The proton NMR chemical shift is affected by proximity to electronegative atoms (like oxygen and bromine) and unsaturated groups (like C=C), which generally cause a shift to a higher ppm value (downfield).[3][4]

Molecular Structure and Proton Labeling:

Caption: Structure of (E)-4-bromobut-2-en-1-ol with proton labeling.

Predicted ¹H NMR Data:

Proton LabelChemical Shift (δ, ppm) RangeMultiplicityIntegrationCoupling Constant (J, Hz)Rationale
H1 (Hₐ)3.5 - 5.5Doublet (d)2H~5-7 Hz (³J H₁-H₂)Allylic protons attached to a carbon bearing an electronegative oxygen atom, resulting in a downfield shift.[5] Coupled to the vicinal proton H₂.
H2 (Hₑ)5.2 - 5.7Doublet of Triplets (dt) or Multiplet (m)1H~12-18 Hz (³J H₂-H₃), ~5-7 Hz (³J H₂-H₁)Vinylic proton deshielded by the double bond.[6][7] The large coupling constant with H₃ is characteristic of a trans relationship.[8] Coupled to both H₁ and H₃.
H3 (Hₑ)5.2 - 5.7Doublet of Triplets (dt) or Multiplet (m)1H~12-18 Hz (³J H₃-H₂), ~7-9 Hz (³J H₃-H₄)Vinylic proton, similar environment to H₂.[6][7] Shows a large trans coupling to H₂ and is also coupled to the H₄ protons.
H4 (Hₓ)3.0 - 5.0Doublet (d)2H~7-9 Hz (³J H₄-H₃)Allylic protons attached to a carbon bearing an electronegative bromine atom, leading to a significant downfield shift.[5] Coupled to the vicinal proton H₃.
-OH Variable (1-5)Broad Singlet (br s)1HNoneChemical shift is dependent on concentration, solvent, and temperature due to hydrogen bonding.[9] Typically does not couple with other protons.

Causality Behind the Spectrum:

  • Deshielding Effects: The protons on C1 and C4 are shifted downfield due to the inductive effect of the electronegative oxygen and bromine atoms, respectively. The vinylic protons (H2, H3) are in the characteristic alkene region (4.5-6.5 ppm) because the circulating π-electrons of the double bond generate a local magnetic field that reinforces the external applied field.[6][7]

  • Trans Coupling: The key to confirming the (E)-stereochemistry is the large vicinal coupling constant (³J) between the vinylic protons H2 and H3. Coupling constants for trans protons across a double bond are typically in the range of 12-18 Hz, whereas cis protons exhibit smaller couplings of 6-12 Hz.[8] This significant difference provides definitive stereochemical assignment.

Part 2: ¹³C NMR Spectral Analysis – The Carbon Backbone

The proton-decoupled ¹³C NMR spectrum will show four distinct signals, corresponding to the four unique carbon environments in the molecule.

Predicted ¹³C NMR Data:

Carbon LabelChemical Shift (δ, ppm) RangeRationale
C1 60 - 70The C-O bond causes a significant downfield shift. This is a typical range for an sp³ carbon attached to an oxygen.
C2 120 - 140sp² hybridized carbon of the alkene. Its exact position is influenced by the adjacent alcohol functionality. Alkene carbons typically absorb in this region.[10]
C3 120 - 140sp² hybridized carbon of the alkene. Its chemical shift is influenced by the adjacent bromomethyl group.
C4 30 - 45The electronegative bromine atom deshields this sp³ carbon, shifting it downfield from a typical alkane carbon.[11][12]

Part 3: Advanced 2D NMR for Unambiguous Structure Verification

While 1D NMR provides strong evidence for the structure, 2D NMR experiments offer a robust, self-validating system by revealing direct correlations between nuclei. For (E)-4-bromobut-2-en-1-ol, COSY, HSQC, and HMBC experiments would definitively confirm the proposed structure.

COSY (Correlation Spectroscopy)

This experiment identifies protons that are coupled to each other, typically through two or three bonds. Cross-peaks appear between the signals of coupled protons.[13]

Caption: Key HMBC correlations for structural assembly.

  • Key HMBC Correlations for Verification:

    • The H1 protons (on C1) should show a correlation to C2 (two bonds, ²J) and C3 (three bonds, ³J).

    • The H4 protons (on C4) should show a correlation to C3 (two bonds, ²J) and C2 (three bonds, ³J).

    • These correlations definitively link the -CH₂OH and -CH₂Br termini to the correct ends of the C=C double bond, leaving no ambiguity in the constitutional isomer.

Part 4: Comparison with Alternative Analytical Methods

While NMR is paramount for detailed structural analysis, a multi-technique approach provides the most comprehensive characterization.

Analytical TechniqueInformation Provided for (E)-4-bromobut-2-en-1-olStrengthsLimitations
NMR Spectroscopy Complete C-H framework, atom connectivity, stereochemistry (E/Z), and conformational details.Provides the most detailed structural information.Lower sensitivity compared to MS; requires more sample.
Mass Spectrometry (MS) Molecular weight (M⁺˙ at m/z 150/152), elemental formula (from HRMS), presence of bromine (characteristic M, M+2 isotopic pattern).Extremely high sensitivity, confirms molecular formula.Provides no information on atom connectivity or stereochemistry.
Infrared (IR) Spectroscopy Presence of key functional groups: broad O-H stretch (~3300 cm⁻¹), C=C stretch (~1650 cm⁻¹), C-O stretch (~1050 cm⁻¹), C-Br stretch (~600 cm⁻¹).Fast, inexpensive, excellent for functional group identification.Provides a "fingerprint" but does not reveal the overall molecular structure.

Part 5: Experimental Protocol for NMR Analysis

This section provides a standardized workflow for preparing a sample of (E)-4-bromobut-2-en-1-ol and acquiring high-quality NMR spectra.

Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh ~5-10 mg of sample B Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃) A->B C Transfer to a 5 mm NMR tube B->C D Insert sample into NMR spectrometer C->D E Lock, Tune, and Shim D->E F Acquire ¹H Spectrum E->F G Acquire ¹³C Spectrum F->G H Acquire 2D Spectra (COSY, HSQC, HMBC) G->H I Fourier Transform H->I J Phase and Baseline Correction I->J K Calibrate to Solvent Residual Peak J->K L Integrate and Analyze K->L

Caption: Standard workflow for NMR sample preparation and analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of purified (E)-4-bromobut-2-en-1-ol.

    • Transfer the sample to a clean, dry vial.

    • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The residual proton signal of the solvent (e.g., 7.26 ppm for CDCl₃) will be used for spectral calibration.

    • Ensure the sample is fully dissolved. If necessary, briefly vortex the vial.

    • Using a pipette, transfer the solution into a standard 5 mm NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Locking: The instrument locks onto the deuterium signal of the solvent to compensate for any magnetic field drift.

    • Tuning: The probe is tuned to the specific frequencies of the nuclei being observed (e.g., ¹H and ¹³C).

    • Shimming: The magnetic field homogeneity is optimized across the sample volume to achieve sharp, symmetrical peaks.

    • Acquire a standard 1D ¹H spectrum.

    • Acquire a proton-decoupled 1D ¹³C spectrum.

    • Acquire 2D spectra (COSY, HSQC, HMBC) using standard instrument parameters. Acquisition times for 2D experiments will be significantly longer than for 1D.

  • Data Processing:

    • Apply Fourier transformation to convert the raw data (Free Induction Decay) into a frequency-domain spectrum.

    • Perform phase correction and baseline correction to ensure accurate peak representation.

    • Calibrate the chemical shift axis. For the ¹H spectrum in CDCl₃, the residual CHCl₃ peak is set to 7.26 ppm. For the ¹³C spectrum, the CDCl₃ triplet is set to 77.16 ppm.

    • Integrate the signals in the ¹H spectrum to determine the relative number of protons for each signal.

    • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure, using the 2D data for confirmation.

References

  • National Center for Biotechnology Information. (n.d.). 4-Bromobut-2-EN-1-OL. PubChem. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 20). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Supporting Information. (n.d.). Nickel-Catalyzed Reductive 1,3-Diene Formation from the Cross-Coupling of Vinyl Bromides. Retrieved from [Link]

  • ResearchGate. (2025, August 6). A Comprehensive Discussion of HMBC Pulse Sequences: 4. Establishing Two-Bond Correlations from HMBC and Related Experiments. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Nuclear Magnetic Resonance (NMR) of Alkenes. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 2-bromobutane. Retrieved from [Link]

  • ACS Publications. (2010, April 16). NMR Chemical Shifts of Trace Impurities. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 5.1: COSY Spectra. Retrieved from [Link]

  • Google Patents. (n.d.). Method for the preparation of (e)-4-bromo-2-methylbut-2-en-1-al.
  • YouTube. (2021, May 15). Lec16 - 1H Coupling Constants and Alkenes. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Typical Proton and C-13 Chemical Shifts. Retrieved from [Link]

  • Kwan, E. E. (n.d.). 2D NMR Problem Solving. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Coupling in Cis/Trans Alkenes. Retrieved from [Link]

  • OUCI. (n.d.). Getting the Most Out of HSQC and HMBC Spectra. Retrieved from [Link]

  • Lumen Learning. (n.d.). Chemical Shifts in Proton NMR Spectroscopy. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 4-iodobut-3-en-1-ols: Gram-scale Total Synthesis of Fungal Decanolides and Derivatives. Retrieved from [Link]

  • OpenStax. (2023, September 20). 13.4 Chemical Shifts in 1H NMR Spectroscopy. Retrieved from [Link]

  • Chegg.com. (2025, August 29). Solved The 13C NMR spectrum of 2-bromobutane contains 4. Retrieved from [Link]

  • UCL. (n.d.). Chemical shifts. Retrieved from [Link]

  • Organic Syntheses. (n.d.). bromomalononitrile. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Multigramme synthesis and asymmetric dihydroxylation of a 4-fluorobut-2E-enoate. Retrieved from [Link]

  • Modgraph. (n.d.). Substituent Chemical Shifts in NMR - 2—Bromine SCS in Rigid Molecules*. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 1-bromobutane. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Purity Assessment of (E)-4-bromobut-2-en-1-ol

In the landscape of pharmaceutical synthesis and drug development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. (E)-4-br...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical synthesis and drug development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. (E)-4-bromobut-2-en-1-ol, a versatile bifunctional reagent, is a critical building block in the synthesis of numerous complex molecules. Its allylic bromide and primary alcohol functionalities offer a gateway to diverse chemical transformations. However, these reactive sites are also susceptible to a range of side reactions, leading to impurities that can compromise downstream reactions and the integrity of the final active pharmaceutical ingredient (API).

This guide provides an in-depth comparison of analytical techniques for assessing the purity of synthesized (E)-4-bromobut-2-en-1-ol. Moving beyond a simple listing of methods, we will delve into the causality behind experimental choices, offering field-proven insights to guide researchers, scientists, and drug development professionals in establishing robust and self-validating purity assessment protocols.

The Analytical Imperative: Understanding Potential Impurities

A robust analytical strategy begins with a thorough understanding of the potential impurities that may arise during the synthesis and storage of (E)-4-bromobut-2-en-1-ol. Common synthetic routes, such as the allylic bromination of 2-buten-1-ol, can introduce several impurities.

Potential Impurities in Synthesized (E)-4-bromobut-2-en-1-ol:

  • (Z)-4-bromobut-2-en-1-ol: The geometric isomer is a common process-related impurity.

  • 1,4-dibromo-2-butene: Over-bromination can lead to the formation of this di-halogenated impurity.

  • Unreacted 2-buten-1-ol: Incomplete reaction will result in the presence of the starting material.

  • But-2-yne-1,4-diol: A potential precursor or byproduct depending on the synthetic pathway.

  • Degradation products: Due to its reactive nature, the compound may degrade upon exposure to heat, light, or certain reactive surfaces.

The choice of analytical technique must be tailored to effectively separate, identify, and quantify these and other potential impurities.

A Comparative Analysis of Key Analytical Techniques

The following sections provide a detailed examination of the most pertinent analytical techniques for the purity assessment of (E)-4-bromobut-2-en-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Workhorse

NMR spectroscopy, particularly ¹H and ¹³C NMR, stands as a primary technique for the structural elucidation and purity determination of organic molecules. Its power lies in its ability to provide detailed information about the chemical environment of each nucleus, allowing for unambiguous identification and quantification.

Expertise & Experience in Practice:

For (E)-4-bromobut-2-en-1-ol, ¹H NMR is invaluable for confirming the trans (E) configuration of the double bond, which is characterized by a larger coupling constant (typically > 12 Hz) between the vinylic protons. Quantitative NMR (qNMR) can provide a highly accurate purity assessment without the need for a specific reference standard of the analyte, instead relying on a certified internal standard of known purity and concentration.[1][2][3][4]

Self-Validating Protocol: Quantitative ¹H NMR (qNMR)

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized (E)-4-bromobut-2-en-1-ol and 5 mg of a certified internal standard (e.g., maleic anhydride or 1,2,4,5-tetrachloro-3-nitrobenzene) into a clean vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of Chloroform-d or DMSO-d₆).

    • Transfer the solution to a high-precision NMR tube.

  • NMR Data Acquisition (400 MHz or higher):

    • Acquire a quantitative ¹H NMR spectrum with a long relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the internal standard to ensure full relaxation of all protons. A 90° pulse angle should be used.

    • Ensure a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved, non-overlapping signal of (E)-4-bromobut-2-en-1-ol (e.g., the protons on the carbon bearing the hydroxyl group) and a known signal of the internal standard.

    • Calculate the purity using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Gas Chromatography-Mass Spectrometry (GC-MS): High-Resolution Separation and Identification

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[5][6] It combines the high-resolution separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry, making it ideal for identifying and quantifying trace impurities.[6][7][8][9][10]

Expertise & Experience in Practice:

For (E)-4-bromobut-2-en-1-ol, GC-MS can effectively separate the target compound from volatile impurities such as its (Z)-isomer and the 1,4-dibromo-2-butene byproduct. The mass spectrometer provides definitive identification based on the fragmentation pattern of the eluted compounds. The presence of bromine's characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio) in the mass spectrum is a key identifier for bromine-containing compounds.

Self-Validating Protocol: GC-MS Impurity Profiling

  • Sample Preparation:

    • Prepare a stock solution of the synthesized (E)-4-bromobut-2-en-1-ol in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

    • Prepare a series of working standards by serial dilution for calibration.

  • GC-MS Instrumentation and Conditions:

    • GC Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), is a good starting point. Column dimensions of 30 m x 0.25 mm x 0.25 µm are typical.

    • Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • Injector: Splitless injection at 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detector: Electron ionization (EI) at 70 eV. Scan range of m/z 40-300.

  • Data Analysis:

    • Identify the peak for (E)-4-bromobut-2-en-1-ol based on its retention time and mass spectrum.

    • Identify and quantify impurities by comparing their retention times and mass spectra to reference standards or a spectral library. The relative percentage of each impurity can be determined by area normalization.

High-Performance Liquid Chromatography (HPLC): Versatility for Polar Analytes

HPLC is a cornerstone of pharmaceutical analysis due to its versatility in handling a wide range of compounds, including those that are non-volatile or thermally labile.[5][11] For a polar molecule like (E)-4-bromobut-2-en-1-ol, reversed-phase HPLC is a suitable choice.

Expertise & Experience in Practice:

The primary challenge in the HPLC analysis of (E)-4-bromobut-2-en-1-ol is achieving sufficient retention on a standard C18 column due to its polarity. The use of a polar-embedded or polar-endcapped C18 column can enhance retention. Chiral HPLC is necessary for the separation of enantiomers if the synthesis is stereospecific or if chiral resolution is required.[12][13][14][15] UV detection is appropriate as the double bond provides a chromophore, although at lower wavelengths.

Self-Validating Protocol: Reversed-Phase HPLC Purity Assay

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: A polar-embedded or polar-endcapped C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B). For example, start with 95% A, hold for 2 minutes, then ramp to 5% A over 15 minutes, and hold for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 210 nm.

  • Sample Preparation:

    • Dissolve the sample in the initial mobile phase composition to a concentration of approximately 0.5 mg/mL.

  • Data Analysis:

    • Quantify the purity based on the relative peak area of (E)-4-bromobut-2-en-1-ol compared to the total area of all peaks. A reference standard should be used for accurate quantification.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Confirmation

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[16][17] While not a primary tool for quantitative purity assessment, it is excellent for confirming the identity of the synthesized compound and for detecting the presence of certain impurities.

Expertise & Experience in Practice:

For (E)-4-bromobut-2-en-1-ol, the FTIR spectrum should show characteristic absorption bands for the O-H stretch of the alcohol (broad band around 3300 cm⁻¹), the C=C stretch of the alkene (around 1650 cm⁻¹), and the C-Br stretch (in the fingerprint region, typically below 800 cm⁻¹). A key diagnostic peak for the (E)-isomer is the out-of-plane C-H bending vibration of the trans double bond, which appears as a strong band around 965 cm⁻¹.[18] The absence or weakness of the corresponding peak for the (Z)-isomer (around 700 cm⁻¹) can be a good indicator of isomeric purity.

Experimental Protocol: FTIR Analysis

  • Sample Preparation: A small amount of the liquid sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹.

  • Data Interpretation: The positions and shapes of the absorption bands are compared with known correlation tables and reference spectra to confirm the presence of the expected functional groups.

Comparative Summary of Analytical Techniques

Technique Principle Strengths for (E)-4-bromobut-2-en-1-ol Limitations Typical Application
¹H NMR Nuclear spin transitions in a magnetic fieldAbsolute quantification (qNMR), structural elucidation, determination of isomeric purity (E/Z).[2]Lower sensitivity compared to chromatographic methods, potential for signal overlap.Primary purity assessment, structural confirmation.
GC-MS Separation of volatile compounds followed by mass analysisHigh resolution for volatile impurities, definitive identification of impurities through mass spectra.[5][6]Not suitable for non-volatile or thermally labile impurities, requires derivatization for some polar compounds.Impurity profiling of volatile and semi-volatile byproducts.
HPLC-UV Partitioning between a liquid mobile phase and a solid stationary phaseVersatile for polar and non-volatile compounds, can be adapted for chiral separations.[11]Lower resolution than GC for some compounds, requires a chromophore for UV detection.Routine purity checks, quantification of non-volatile impurities.
FTIR Absorption of infrared radiation by molecular vibrationsRapid, non-destructive, excellent for functional group confirmation and E/Z isomer differentiation.[16][18]Not a quantitative technique for purity, limited information on the nature of impurities.Quick identity confirmation, assessment of isomeric purity.

Visualizing the Workflow and Impurity Landscape

To effectively manage the purity assessment of (E)-4-bromobut-2-en-1-ol, a structured workflow is essential. The following diagrams illustrate a logical approach to a comprehensive purity analysis and the potential synthetic impurities to consider.

Purity_Analysis_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_quantification Quantitative Purity Assessment cluster_impurity Impurity Profiling cluster_decision Final Assessment Synthesis Synthesized (E)-4-bromobut-2-en-1-ol FTIR FTIR Analysis Synthesis->FTIR Identity Confirmation NMR_ID ¹H & ¹³C NMR (Structural ID) Synthesis->NMR_ID Structural Confirmation HPLC HPLC-UV (Relative Purity) Synthesis->HPLC GC_MS GC-MS (Volatile Impurities) Synthesis->GC_MS qNMR qNMR (Absolute Purity) NMR_ID->qNMR Purity_Spec Compare to Specification qNMR->Purity_Spec LC_MS LC-MS (Non-volatile Impurities) HPLC->LC_MS If needed HPLC->Purity_Spec GC_MS->Purity_Spec LC_MS->Purity_Spec Release Release for Downstream Use Purity_Spec->Release Meets Spec Repurify Repurify or Reject Purity_Spec->Repurify Fails Spec

Caption: A comprehensive workflow for the purity analysis of (E)-4-bromobut-2-en-1-ol.

Potential_Impurities cluster_target Target Molecule cluster_impurities Potential Impurities Target (E)-4-bromobut-2-en-1-ol Z_Isomer (Z)-4-bromobut-2-en-1-ol Target->Z_Isomer Geometric Isomer Dibromo 1,4-dibromo-2-butene Target->Dibromo Over-bromination Starting_Material 2-buten-1-ol Target->Starting_Material Incomplete Reaction Precursor But-2-yne-1,4-diol Target->Precursor From Synthesis Degradation Degradation Products Target->Degradation Instability

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
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